molecular formula C8H8O3 B1213075 2',4'-Dihydroxyacetophenone CAS No. 5706-85-4

2',4'-Dihydroxyacetophenone

Cat. No.: B1213075
CAS No.: 5706-85-4
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.
This compound is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.
See also: Paeonia X suffruticosa root (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058998
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid
Record name 2,4-Dihydroxyacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89-84-9
Record name 2′,4′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Resacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2',4'-Dihydroxyacetophenone structural formula and isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2',4'-Dihydroxyacetophenone: Structure, Isomers, and Biological Significance

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic compound of significant interest in various scientific domains. The document details its chemical structure, isomeric forms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its role as a modulator of inflammatory pathways.

Structural Formula and Isomers

This compound, also known as Resacetophenone or 4-Acetylresorcinol, is an aromatic ketone. Its structure consists of an acetophenone core substituted with two hydroxyl groups at positions 2' and 4' of the phenyl ring.[1][2] The molecular formula is C₈H₈O₃, and its molecular weight is 152.15 g/mol .[1][2]

Dihydroxyacetophenone exists in six constitutional isomeric forms, distinguished by the positions of the two hydroxyl groups on the phenyl ring. These isomers exhibit distinct physical and chemical properties, which influence their biological activities.

isomers Structural Isomers of Dihydroxyacetophenone cluster_main This compound cluster_isomers Positional Isomers 2_4_DHAP 2_4_DHAP 2_3_DHAP 2',3'-DHAP 2_5_DHAP 2',5'-DHAP 2_6_DHAP 2',6'-DHAP 3_4_DHAP 3',4'-DHAP 3_5_DHAP 3',5'-DHAP

Figure 1: this compound and its positional isomers.

Physicochemical Properties

The positioning of the hydroxyl groups significantly impacts the physicochemical properties of the dihydroxyacetophenone isomers, such as melting point and solubility. These differences are critical for applications in synthesis, formulation, and drug design. A summary of key quantitative data is presented below.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 89-84-9C₈H₈O₃152.15143 - 147Yellow to brown powder/crystals
2',3'-Dihydroxyacetophenone 13494-10-5C₈H₈O₃152.1597 - 98Yellow needles or crystals
2',5'-Dihydroxyacetophenone 490-78-8C₈H₈O₃152.15207Pale yellow solid
2',6'-Dihydroxyacetophenone 699-83-2C₈H₈O₃152.15155 - 158Yellowish-beige powder
3',4'-Dihydroxyacetophenone 1197-09-7C₈H₈O₃152.15116 - 118Off-white to beige solid
3',5'-Dihydroxyacetophenone 51863-60-6C₈H₈O₃152.15145 - 148Off-white to brown powder
(Data sourced from)

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved via the Fries rearrangement or related acylation reactions of resorcinol. Below are detailed methodologies from patented industrial processes.

Synthesis via Zinc Chloride Catalysis

This method involves the reaction of resorcinol with acetic acid in the presence of zinc chloride as a Lewis acid catalyst.

Experimental Protocol:

  • To a reaction vessel, add acetic acid (1.5 mol) and anhydrous zinc chloride (1.1 mol).

  • Heat the mixture to 40°C.

  • Add resorcinol (1.0 mol) to the vessel.

  • Increase the temperature to 120°C and maintain for 1 hour with stirring.

  • After the reaction is complete, cool the mixture to 100°C.

  • Decompose the reaction complex by adding 500 mL of 18% hydrochloric acid.

  • Heat the resulting mixture to approximately 100°C to dissolve the solids.

  • Cool the solution to 20°C to induce recrystallization.

  • Collect the precipitated product by filtration.

  • Wash the crystals with water and dry to yield pale yellow to white this compound.

Synthesis via Proton Acid Catalysis

This process utilizes a proton acid catalyst and involves the removal of water to drive the reaction to completion.

Experimental Protocol:

  • Charge a reaction vessel with resorcinol and acetic acid.

  • Add a proton acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to 95°C.

  • Distill off the acetic acid under reduced pressure.

  • Raise the temperature to 124°C and continue stirring for approximately 75 minutes. During this phase, water formed by the reaction is continuously removed.

  • Add 330 g of water to the reaction residue and heat above 90°C to form a homogeneous solution.

  • Cool the solution to room temperature to precipitate the product.

  • Collect the this compound crystals by filtration.

synthesis_workflow General Synthesis Workflow for 2',4'-DHAP start Start: Reagents reagents Resorcinol + Acetic Acid + Catalyst (e.g., ZnCl2 or H2SO4) start->reagents reaction Heat Mixture (e.g., 95-125°C) reagents->reaction Acylation Reaction workup Quench/Decompose (e.g., with HCl or H2O) reaction->workup Reaction Completion purification Recrystallization (from hot water) workup->purification filtration Filter and Wash Crystals purification->filtration product Final Product: This compound filtration->product

Figure 2: Generalized workflow for the synthesis of 2',4'-DHAP.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, making them valuable lead compounds in drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

A key biological activity of this compound is its anti-inflammatory effect. Research has shown that it can inhibit the transcription of Cyclooxygenase-2 (COX-2) in DLD-1 cancer cells, with a reported IC₅₀ of 500 μM.

COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli like cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandins (specifically PGE₂), which are potent mediators of inflammation, pain, and fever. By inhibiting the expression of the COX-2 enzyme, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. This mechanism is a target for many non-steroidal anti-inflammatory drugs (NSAIDs).

cox2_pathway Mechanism of COX-2 Inhibition by 2',4'-DHAP cluster_pathway Inflammatory Signaling Pathway cluster_inhibitor Inhibitory Action stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) nfkb Transcription Factors (e.g., NF-κB) stimuli->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_enzyme COX-2 Enzyme cox2_gene->cox2_enzyme Translation pgs Prostaglandins (PGE₂) cox2_enzyme->pgs aa Arachidonic Acid aa->pgs Catalysis inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation dhap 2',4'-Dihydroxy- acetophenone dhap->cox2_gene Inhibits Transcription

Figure 3: Inhibition of the COX-2 inflammatory pathway by 2',4'-DHAP.
Other Reported Activities

  • Antioxidant and Antibacterial Properties : The phenolic structure of this compound contributes to its ability to scavenge free radicals and inhibit the growth of certain bacteria.

  • Enzyme Inhibition : Synthesized derivatives of this compound have demonstrated potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), suggesting potential applications in cardiovascular and inflammatory diseases.

  • Antimicrobial and Antitumor Activity : Further chemical modifications of the dihydroxyacetophenone scaffold have yielded compounds with significant antimicrobial and antitumor activities in vitro.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a family of six constitutional isomers, each with unique properties. Its synthesis is achievable through established industrial methods. The compound's biological significance is primarily highlighted by its anti-inflammatory action through the inhibition of COX-2 transcription, positioning it and its derivatives as promising candidates for further investigation in drug development for inflammatory conditions and oncology. This guide provides foundational technical data to support such research endeavors.

References

Resacetophenone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resacetophenone (2',4'-dihydroxyacetophenone), a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of resacetophenone and details generalized experimental protocols for its isolation and purification. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on providing practical, data-driven insights and methodologies.

Introduction

Resacetophenone is a dihydroxyacetophenone that has been identified as a plant and fungal metabolite.[1] Its chemical structure, featuring hydroxyl groups at the 2' and 4' positions of the acetophenone backbone, contributes to its biological activities. Notably, it has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting its potential as an anti-inflammatory agent.[2] Furthermore, resacetophenone is recognized for its antioxidant properties.[3] This guide will delve into the natural origins of this compound and provide a framework for its extraction and isolation.

Natural Sources of Resacetophenone

Resacetophenone has been identified in a limited number of natural sources. The primary organisms known to produce this compound are the fungus Daldinia eschscholtzii and the plant Vincetoxicum paniculatum.[1] While these sources have been confirmed, detailed quantitative data on the concentration and yield of resacetophenone from these organisms is not extensively available in the current literature.

Organism Type Species Common Name Reference
FungusDaldinia eschscholtziiN/A[1]
PlantVincetoxicum paniculatumN/A

Table 1: Confirmed Natural Sources of Resacetophenone

Generalized Isolation Protocols

Due to the lack of specific, detailed isolation protocols for resacetophenone from its confirmed natural sources in the available literature, this section provides generalized experimental workflows for its extraction and purification from fungal and plant matrices. These protocols are based on established methods for the isolation of phenolic compounds.

Isolation from Fungal Source (Daldinia eschscholtzii)

This protocol outlines a general procedure for the extraction and isolation of resacetophenone from the fruiting bodies of Daldinia eschscholtzii.

3.1.1. Experimental Protocol

Step Procedure Key Parameters & Considerations
1. Sample Preparation Collect and clean the fungal fruiting bodies. Dry the material (air-dry or freeze-dry) and grind it into a fine powder.Thorough drying is crucial to prevent degradation and improve extraction efficiency.
2. Extraction Macerate the powdered fungal biomass in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.The choice of solvent is critical; polar solvents are generally effective for phenolic compounds. The solid-to-solvent ratio should be optimized (e.g., 1:10 w/v).
3. Filtration & Concentration Filter the combined extracts to remove solid fungal debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.Use of a vacuum helps to evaporate the solvent at a lower temperature, minimizing thermal degradation of the target compound.
4. Solvent Partitioning Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).This step helps to fractionate the extract based on polarity, enriching resacetophenone in a specific fraction (likely the ethyl acetate fraction).
5. Chromatographic Purification Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing resacetophenone.
6. Final Purification Pool the fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).This final step will yield highly purified resacetophenone.
7. Structure Elucidation Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).Comparison of the obtained spectral data with literature values for resacetophenone will confirm its identity.

Table 2: Generalized Experimental Protocol for Isolation of Resacetophenone from Daldinia eschscholtzii

3.1.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis fungal_biomass Fungal Fruiting Bodies (Daldinia eschscholtzii) drying Drying (Air/Freeze) fungal_biomass->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol/Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Fungal Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Column Chromatography (Silica Gel/Sephadex) partitioning->column_chrom hplc HPLC Purification column_chrom->hplc pure_res Pure Resacetophenone hplc->pure_res analysis Structural Elucidation (NMR, MS) pure_res->analysis

Isolation workflow for resacetophenone from a fungal source.
Isolation from Plant Source (Vincetoxicum paniculatum)

This protocol provides a general methodology for the extraction and isolation of resacetophenone from the plant material of Vincetoxicum paniculatum.

3.2.1. Experimental Protocol

Step Procedure Key Parameters & Considerations
1. Sample Preparation Collect, wash, and dry the plant material (e.g., leaves, stems, or roots). Grind the dried material into a fine powder.The choice of plant part may influence the concentration of resacetophenone.
2. Extraction Perform solvent extraction using a Soxhlet apparatus or maceration with a suitable solvent (e.g., methanol, ethanol, or acetone).Soxhlet extraction can be more efficient but the heat may degrade thermolabile compounds. Maceration at room temperature is a milder alternative.
3. Filtration & Concentration Filter the extract to remove plant debris and concentrate it under reduced pressure to obtain the crude plant extract.Ensure complete removal of the solvent before proceeding to the next step.
4. Defatting (if necessary) If the extract is rich in lipids (e.g., from seeds), perform a defatting step by partitioning with a non-polar solvent like hexane.This step removes interfering lipids and chlorophyll.
5. Acid Hydrolysis (optional) If resacetophenone is present as a glycoside, acid hydrolysis can be performed to cleave the sugar moiety.This step should be performed with caution as it can also degrade the aglycone.
6. Chromatographic Purification Utilize column chromatography with silica gel, eluting with a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane).Monitor fractions by TLC, visualizing spots under UV light or with a suitable staining reagent.
7. Preparative HPLC For final purification, use preparative HPLC with a reverse-phase column (C18) and an appropriate mobile phase (e.g., methanol-water or acetonitrile-water).This will allow for the isolation of high-purity resacetophenone.
8. Crystallization Induce crystallization of the purified compound from a suitable solvent system to obtain pure crystals of resacetophenone.This is an effective final purification step and provides the compound in a stable form.
9. Characterization Confirm the structure and purity of the isolated resacetophenone using spectroscopic methods (NMR, MS, IR, UV).Compare the data with established literature values.

Table 3: Generalized Experimental Protocol for Isolation of Resacetophenone from Vincetoxicum paniculatum

3.2.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Vincetoxicum paniculatum) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Soxhlet/Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract defatting Defatting (optional) crude_extract->defatting column_chrom Column Chromatography defatting->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_res Pure Resacetophenone crystallization->pure_res analysis Structural Characterization (NMR, MS, IR, UV) pure_res->analysis

Isolation workflow for resacetophenone from a plant source.

Biological Activity and Signaling Pathway

Resacetophenone has been reported to exhibit anti-inflammatory properties by inhibiting the transcription of COX-2. The COX-2 enzyme is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.

4.1. COX-2 Inhibition Signaling Pathway

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) nf_kb_pathway NF-κB Signaling Pathway inflammatory_stimuli->nf_kb_pathway cell_membrane Cell Membrane cox2_gene COX-2 Gene Transcription nf_kb_pathway->cox2_gene cox2_protein COX-2 Protein Synthesis cox2_gene->cox2_protein prostaglandins Prostaglandins cox2_protein->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_protein inflammation Inflammation prostaglandins->inflammation resacetophenone Resacetophenone resacetophenone->cox2_gene Inhibits

Inhibition of COX-2 transcription by resacetophenone.

Conclusion

Resacetophenone is a promising natural product with documented anti-inflammatory and antioxidant activities. While its natural occurrence has been confirmed in the fungus Daldinia eschscholtzii and the plant Vincetoxicum paniculatum, there is a clear need for further research to quantify its abundance in these sources and to develop optimized, source-specific isolation protocols. The generalized methodologies presented in this guide provide a solid foundation for researchers to initiate the extraction and purification of this valuable compound for further investigation and potential drug development applications. Future studies should focus on screening a wider range of organisms to identify new, potentially richer natural sources of resacetophenone.

References

The Enigmatic Role of 4-Acetylresorcinol in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylresorcinol, a member of the alkylresorcinol class of phenolic lipids, is a plant secondary metabolite with emerging significance in plant defense and metabolic regulation. This technical guide provides a comprehensive overview of the known and inferred biological activities of 4-acetylresorcinol in plant metabolism. It synthesizes available data on its impact on plant growth, phytohormone balance, and antioxidant systems, drawing parallels from the closely related compound, resorcinol. This document details experimental protocols for the investigation of its allelopathic and physiological effects and proposes putative signaling pathways based on the established roles of phenolic compounds in plant stress responses.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in defense against herbivores and pathogens, protection from environmental stressors such as UV radiation, and mediating plant-plant interactions (allelopathy)[1]. Alkylresorcinols, including 4-acetylresorcinol, are a specific class of phenolic lipids recognized for their biological activities[2]. They are thought to function as phytoanticipins and allelochemicals, contributing to the plant's constitutive and induced defense mechanisms[3]. Understanding the precise role of 4-acetylresorcinol in plant metabolism is critical for developing novel strategies for crop protection and for the discovery of new bioactive compounds with potential applications in agriculture and medicine.

Biosynthesis of Alkylresorcinols in Plants

Alkylresorcinols are synthesized in plants via the polyketide pathway. The biosynthesis is catalyzed by type III polyketide synthase enzymes, specifically alkylresorcinol synthases. These enzymes utilize fatty acyl-CoA starter units and malonyl-CoA extender units to produce the characteristic 5-alkylresorcinol scaffold[3][4]. While the specific biosynthetic pathway of 4-acetylresorcinol has not been elucidated in detail, it is presumed to follow a similar enzymatic logic, with modifications to the acyl chain.

Biological Activity of Resorcinol in Plant Metabolism: A Case Study

Direct quantitative data on the effects of 4-acetylresorcinol on plant metabolism are currently limited in publicly accessible literature. However, a study on the impact of a closely related compound, resorcinol, on tomato (Lycopersicon esculentum Mill.) provides valuable insights into the potential activities of 4-acetylresorcinol. The following tables summarize the quantitative data from this study, where tomato plants were treated with varying concentrations of resorcinol.

Data Presentation

Table 1: Effect of Resorcinol on Tomato Growth Attributes

Treatment (µM/L)Shoot Length (cm)Root Length (cm)Fresh Weight (g)Dry Weight (g)
Control (0)15.28.12.50.21
0.122.512.34.10.38
1.018.910.53.20.29
1016.19.22.80.24
10014.87.92.40.20

Table 2: Effect of Resorcinol on Tomato Metabolite Contents

Treatment (µM/L)Total Chlorophyll (mg/g)Carotenoids (mg/g)Total Phenols (µg/g)Flavonoids (µg/g)Total Soluble Sugars (µg/g)Proline (µg/g)
Control (0)8.90.835.40.0428.70.01
0.113.31.258.80.0942.50.03
1.011.21.047.10.0735.10.02
109.50.939.80.0530.20.01
1008.50.734.20.0427.90.01

Table 3: Effect of Resorcinol on Tomato Phytohormone Levels

Treatment (µM/L)Indole-3-acetic acid (IAA) (µg/g)Gibberellic acid (GA) (µg/g)Salicylic acid (SA) (mg/g)Abscisic acid (ABA) (mg/g)
Control (0)0.4525.615.218.5
0.10.8147.328.429.4
1.00.6238.921.724.1
100.5129.317.820.3
1000.4324.814.918.1

Table 4: Effect of Resorcinol on Tomato Antioxidant Enzyme Activities

Treatment (µM/L)Catalase (CAT) (units/g)Superoxide Dismutase (SOD) (units/g)Ascorbate Peroxidase (APX) (units/g)
Control (0)1.96.734.1
0.13.79.642.3
1.02.88.138.5
102.17.235.6
1001.86.533.8

These data suggest that at low concentrations, resorcinol can act as a biostimulant, enhancing plant growth, photosynthetic pigments, and the accumulation of protective metabolites and phytohormones. However, at higher concentrations, these effects diminish and can become inhibitory. It is plausible that 4-acetylresorcinol exhibits similar dose-dependent effects.

Proposed Signaling Pathways

The precise signaling pathways activated by 4-acetylresorcinol in plants have not been experimentally elucidated. However, based on the known roles of phenolic compounds as allelochemicals and elicitors of plant defense, we can propose several putative pathways. Phenolic compounds are known to interact with key signaling molecules and pathways, including reactive oxygen species (ROS), calcium signaling, mitogen-activated protein kinase (MAPK) cascades, and phytohormone signaling.

Putative Stress Response Signaling Pathway

The introduction of an allelochemical like 4-acetylresorcinol can be perceived by the plant as a biotic or abiotic stress, triggering a defensive response.

Stress_Response_Pathway 4-Acetylresorcinol 4-Acetylresorcinol Membrane_Receptors Membrane Receptors 4-Acetylresorcinol->Membrane_Receptors ROS_Burst ROS Burst Membrane_Receptors->ROS_Burst Ca_Influx Ca2+ Influx Membrane_Receptors->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Metabolic_Changes Metabolic Changes (e.g., Phytoalexins) Transcription_Factors->Metabolic_Changes

Caption: Putative stress response signaling pathway initiated by 4-Acetylresorcinol.

Crosstalk with Phytohormone Signaling

The data on resorcinol suggest a significant impact on phytohormone levels. 4-Acetylresorcinol likely engages in crosstalk with major plant hormone signaling pathways to modulate growth and defense.

Hormone_Crosstalk cluster_hormones Phytohormone Pathways 4-Acetylresorcinol 4-Acetylresorcinol Auxin Auxin 4-Acetylresorcinol->Auxin modulates Gibberellin Gibberellin 4-Acetylresorcinol->Gibberellin modulates Salicylic_Acid Salicylic Acid 4-Acetylresorcinol->Salicylic_Acid modulates Abscisic_Acid Abscisic Acid 4-Acetylresorcinol->Abscisic_Acid modulates Auxin->Salicylic_Acid Growth_Modulation Growth Modulation Auxin->Growth_Modulation Gibberellin->Growth_Modulation Salicylic_Acid->Abscisic_Acid Defense_Response Defense Response Salicylic_Acid->Defense_Response Abscisic_Acid->Defense_Response

Caption: Proposed crosstalk between 4-Acetylresorcinol and phytohormone signaling pathways.

Experimental Protocols

The following protocols are adapted from established methodologies for testing the effects of allelochemicals on plants and can be specifically applied to investigate the biological activity of 4-acetylresorcinol.

Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the allelopathic potential of 4-acetylresorcinol on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

  • 4-Acetylresorcinol (analytical grade)

  • Distilled water

  • Tween 20 (or other suitable surfactant)

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of the test plant species

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 4-acetylresorcinol in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute with distilled water to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add a drop of Tween 20 to each solution to ensure uniform wetting. A control solution should be prepared with the same concentration of the solvent and surfactant.

  • Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Bioassay Setup: Place two layers of sterile filter paper in each petri dish. Add 5 mL of the respective test solution or control solution to each dish.

  • Sowing: Place 20-30 sterilized seeds evenly on the filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage. Measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

  • Analysis: Compare the germination percentage, root length, and shoot length of the treated groups with the control group. Calculate the percentage of inhibition or stimulation.

Phytohormone Extraction and Quantification

This protocol outlines a method for extracting and quantifying major phytohormones from plant tissues treated with 4-acetylresorcinol.

Materials:

  • Plant tissue (e.g., roots, shoots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Internal standards for each phytohormone class

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue at the desired time point after treatment with 4-acetylresorcinol, immediately flash-freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add the cold extraction solvent containing internal standards to the powdered tissue. Vortex thoroughly and incubate on ice.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a conditioned C18 SPE cartridge to purify and concentrate the phytohormones. Wash the cartridge and then elute the hormones with a suitable solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

  • Quantification: Analyze the samples using an HPLC-MS/MS system with a validated method for the separation and detection of the target phytohormones. Quantify the hormones based on the peak areas relative to the internal standards.

Measurement of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes in plant tissues exposed to 4-acetylresorcinol.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., phosphate buffer with PVPP and EDTA)

  • Reagents for specific enzyme assays (e.g., H₂O₂, nitroblue tetrazolium, ascorbate)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at high speed at 4°C to obtain the crude enzyme extract (supernatant).

  • Protein Quantification: Determine the total protein concentration in the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assays:

    • Catalase (CAT): Measure the decrease in absorbance at 240 nm due to the decomposition of H₂O₂.

    • Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm.

    • Ascorbate Peroxidase (APX): Measure the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

  • Calculation: Express the enzyme activity per milligram of protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Biochemical and Physiological Analysis Plant_Treatment Plant Treatment with 4-Acetylresorcinol Sample_Harvest Sample Harvest (Roots, Shoots) Plant_Treatment->Sample_Harvest Growth_Analysis Growth Analysis (Length, Weight) Sample_Harvest->Growth_Analysis Metabolite_Analysis Metabolite Analysis (Chlorophyll, Phenols, etc.) Sample_Harvest->Metabolite_Analysis Hormone_Analysis Phytohormone Analysis (HPLC-MS/MS) Sample_Harvest->Hormone_Analysis Enzyme_Assays Antioxidant Enzyme Assays (CAT, SOD, APX) Sample_Harvest->Enzyme_Assays Data_Integration Data Integration and Pathway Analysis Growth_Analysis->Data_Integration Metabolite_Analysis->Data_Integration Hormone_Analysis->Data_Integration Enzyme_Assays->Data_Integration

Caption: General experimental workflow for investigating the effects of 4-acetylresorcinol.

Conclusion and Future Directions

4-Acetylresorcinol represents a promising but understudied area of plant metabolic research. Based on the activity of the related compound resorcinol, it is hypothesized that 4-acetylresorcinol plays a significant role in modulating plant growth, defense, and stress responses through complex interactions with phytohormone and stress signaling pathways. The experimental protocols and proposed signaling frameworks provided in this guide offer a solid foundation for future research in this area.

Future investigations should focus on:

  • Generating specific quantitative data on the effects of 4-acetylresorcinol on a range of plant species.

  • Elucidating the precise signaling cascades, including the identification of membrane receptors and downstream targets.

  • Investigating the synergistic or antagonistic effects of 4-acetylresorcinol in combination with other allelochemicals and phytohormones.

  • Exploring the potential of 4-acetylresorcinol as a natural plant growth regulator or biopesticide in sustainable agriculture.

By systematically addressing these research questions, the scientific community can unravel the full extent of 4-acetylresorcinol's biological activity and harness its potential for practical applications.

References

Spectroscopic Data and Analysis of 2',4'-Dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and as a component in cosmetic formulations.[1] Its chemical structure, a dihydroxyacetophenone with hydroxyl groups at positions 2' and 4', lends it notable antioxidant and antimicrobial properties.[1] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5 (approx.)Singlet1H2'-OH (phenolic)
10.3 (approx.)Singlet1H4'-OH (phenolic)
7.6Doublet1HH-6'
6.3Doublet of Doublets1HH-5'
6.2Doublet1HH-3'
2.5Singlet3H-COCH₃

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
202.0C=O
165.0C-4'
162.5C-2'
133.0C-6'
113.5C-1'
108.0C-5'
102.5C-3'
26.0-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented was obtained using a KBr wafer technique.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (phenolic)
1640StrongC=O stretch (ketone, conjugated)
1600, 1580, 1450Medium-StrongC=C stretch (aromatic ring)
1280StrongC-O stretch (phenol)
850-750StrongC-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data below corresponds to electron ionization (EI) mass spectrometry.[1]

m/zRelative IntensityAssignment
152High[M]⁺ (Molecular Ion)
137Very High[M-CH₃]⁺
109Medium[M-CH₃-CO]⁺
92Low

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The experiments are typically run on a 400 or 500 MHz NMR spectrometer.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed. The spectra are referenced internally using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Wafer Method)

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_result Final Elucidation Prep Compound Isolation & Purification NMR_Prep Dissolution in Deuterated Solvent Prep->NMR_Prep IR_Prep KBr Pellet Preparation or Thin Film Prep->IR_Prep MS_Prep Dilution in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS or LC-MS System MS_Prep->MS_Acq Processing Fourier Transform Baseline Correction Peak Picking NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Interpretation Spectral Interpretation (Shift, Frequency, m/z) Processing->Interpretation Structure Structure Confirmation & Purity Assessment Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Technical Safety Guide: 2',4'-Dihydroxyacetophenone (CAS 89-84-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2',4'-Dihydroxyacetophenone (CAS 89-84-9), also known as Resacetophenone or 4-Acetylresorcinol. The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the compound's properties and potential hazards.

Chemical and Physical Properties

This compound is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'[1][2]. It appears as a yellow-brown to reddish-brown fine crystalline powder[1]. It is stable under recommended storage conditions[3][4].

PropertyValueSource
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Appearance Red brown powder solid
Odor Odorless
Melting Point 143 - 147 °C (289.4 - 296.6 °F)
Boiling Point No information available
Density 1.18 g/mL at 25 °C
Water Solubility Slowly decomposes in water. Will likely be mobile in the environment due to its water solubility.
Solubility in other solvents Soluble in hot alcohol, pyridine, and glacial acetic acid. Nearly insoluble in ether, benzene, and chloroform.

Hazard Identification and Classification

This compound is classified as an irritant. It may be harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral Toxicity Category 5H303: May be harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity – single exposure Category 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Danger/Warning

HMIS Classification:

  • Health hazard: 2

  • Flammability: 0

  • Physical hazards: 0

NFPA Rating:

  • Health hazard: 2

  • Fire: 0

  • Reactivity Hazard: 0

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. However, some acute toxicity data is available. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

TestSpeciesRouteValueSource
LD50 (Lethal Dose, 50%) RatOral2830 mg/kg
TDLo (Lowest published toxic dose) RatSubcutaneous20 mg/kg (female, 4 days pre-mating)
Standard Draize test RabbitEye500 mg (Severe)

Reproductive Toxicity: Maternal effects on the ovaries, fallopian tubes, uterus, cervix, and vagina have been recorded in rats following subcutaneous administration.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not available in the provided safety data sheets. However, standardized methodologies are typically followed for such assessments.

Acute Oral Toxicity (LD50) - General Protocol Outline:

A standardized procedure, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is generally employed.

G General Workflow for Acute Oral Toxicity (LD50) Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Selection and Acclimatization dose_prep Dose Formulation and Range Finding animal_prep->dose_prep dosing Dosing of Animals dose_prep->dosing observation Observation for Clinical Signs of Toxicity and Mortality dosing->observation data_collection Data Collection and Necropsy observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc report report ld50_calc->report Final Report

Caption: General workflow for an acute oral toxicity (LD50) study.

Safe Handling and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wear protective gloves, eye protection, and face protection.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.

G Safe Handling and Storage Workflow start Receive Chemical store Store in a cool, dry, well-ventilated area in a tightly sealed container start->store handle Handle with appropriate PPE (gloves, eye protection) in a ventilated area store->handle use Use in experiment handle->use use->handle Return to storage dispose Dispose of waste according to regulations use->dispose end End dispose->end G Emergency First Aid Procedures cluster_actions Emergency First Aid Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse immediately with plenty of water for at least 15 minutes. eye_contact->rinse_eyes rinse_mouth Clean mouth with water. Do not induce vomiting. ingestion->rinse_mouth get_medical_attention Get Medical Attention move_fresh_air->get_medical_attention wash_skin->get_medical_attention rinse_eyes->get_medical_attention rinse_mouth->get_medical_attention

References

An In-depth Technical Guide to 2',4'-Dihydroxyacetophenone (Resacetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, widely known as Resacetophenone, is an aromatic ketone with a chemical structure featuring a dihydroxylated phenyl group. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities.[1][2] It is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of ongoing research for therapeutic applications.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its known synonyms, chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways.

Chemical Identity and Synonyms

This compound is identified by numerous synonyms and registry numbers across various chemical databases. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
Common Name Resacetophenone
Resoacetophenone
IUPAC Name 1-(2,4-dihydroxyphenyl)ethanone
CAS Number 89-84-9
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Other Names 4-Acetylresorcinol
1-Acetyl-2,4-dihydroxybenzene
Ethanone, 1-(2,4-dihydroxyphenyl)-
β-Resacetophenone
4-Acetyl-1,3-benzenediol
EC Number 201-945-3
PubChem CID 6990
ChEBI ID CHEBI:18414
MDL Number MFCD00002279

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in Table 2, providing essential data for handling, storage, and experimental design.

Table 2: Physicochemical Data of this compound

Property Value Source
Appearance White to yellow or tan-colored crystalline powder
Melting Point 142-147 °C
Boiling Point 319.3 °C at 760 mmHg
Solubility Soluble in hot alcohol, pyridine, and glacial acetic acid. Slightly soluble in water. Almost insoluble in ether, benzene, and chloroform.
pKa 7.9
LogP 1.21

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of key spectral data is presented in Table 3.

Table 3: Spectral Data for this compound

Spectroscopy Key Peaks/Signals Source
¹H NMR Signals corresponding to aromatic protons, hydroxyl groups, and the acetyl methyl group. A representative spectrum is available.
IR (KBr disc) Characteristic absorption bands for O-H (hydroxyl), C=O (carbonyl), and aromatic C-H and C=C stretching.
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern.

Experimental Protocols

Synthesis of this compound (Resacetophenone)

A common and effective method for the synthesis of this compound is the Nencki reaction, which involves the acylation of resorcinol.

Protocol:

  • Reaction Setup: In a 1-liter beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 ml, 2.7 moles) of glacial acetic acid with heating.

  • Addition of Resorcinol: To this hot mixture (approximately 140°C), add 110 g (1 mole) of resorcinol with constant stirring.

  • Reaction: Heat the solution on a sand bath until it just begins to boil (around 152°C). Immediately remove the heat source and allow the reaction to proceed on the hot sand bath for 20 minutes, ensuring the temperature does not exceed 159°C.

  • Quenching and Precipitation: Cool the reaction mixture and then dilute it with a solution of 250 ml of concentrated hydrochloric acid and 250 ml of water. Place the mixture in an ice bath to cool to 5°C, which will cause the product to precipitate.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with 1 liter of dilute (1:3) hydrochloric acid in several portions to remove zinc salts.

  • Drying: Dry the resulting orange-red product. The expected yield is 104–110 g, with a melting point of 141–143°C.

Purification of this compound

The crude product from the synthesis can be further purified by distillation and recrystallization.

Protocol:

  • Distillation: Distill the crude product under reduced pressure (boiling point: 180–181°C at 10 mm Hg).

  • Recrystallization: Dissolve the distilled product in 1.8 liters of hot dilute (1:11) hydrochloric acid.

  • Cooling and Crystallization: Filter the hot solution and then cool it to 5°C to allow the purified product to crystallize.

  • Final Washing and Drying: Collect the crystals by filtration, wash them with two 200-ml portions of ice water, and then dry them. The final product should be tan-colored crystals with a melting point of 142–144°C. The overall yield is typically between 61-65%.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve ZnCl2 in glacial acetic acid s2 Add Resorcinol s1->s2 s3 Heat to boiling (152°C) s2->s3 s4 Quench with HCl solution s3->s4 s5 Precipitate in ice bath s4->s5 s6 Filter and wash with dilute HCl s5->s6 p1 Vacuum Distillation s6->p1 Crude Product p2 Dissolve in dilute HCl p1->p2 p3 Hot filtration p2->p3 p4 Crystallize by cooling p3->p4 p5 Filter and wash with ice water p4->p5 p6 Dry final product p5->p6 end end p6->end Pure this compound

Caption: Synthesis and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

Research has shown that this compound can inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, in cancer cells with an IC₅₀ of 500 μM. While the exact signaling cascade for the 2',4'-isomer is still under full investigation, studies on the related isomer, 2',5'-Dihydroxyacetophenone, provide valuable insights. This isomer has been shown to significantly inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) expression. Furthermore, it decreases the levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the ERK1/2 and NF-κB signaling pathways. Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism involving the NF-κB pathway.

G Proposed Anti-inflammatory Signaling Pathway of Dihydroxyacetophenones LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK IKK IKK ERK->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active activation IkB->NFkB_p65 releases nucleus Nucleus NFkB_p65_active->nucleus translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes transcription inflammation Inflammatory Response inflammatory_genes->inflammation DHAP This compound DHAP->ERK DHAP->IKK DHAP->NFkB_p65_active inhibits translocation

Caption: Proposed anti-inflammatory mechanism of dihydroxyacetophenones.

Antioxidant Activity

The dihydroxy substitution on the phenyl ring of this compound imparts significant antioxidant properties. It can act as a free radical scavenger, thereby protecting cells from oxidative damage. The antioxidant capacity of its derivatives has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Antioxidant Activity Assay Protocol (DPPH Method - General Outline):

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

  • Reaction Mixture: In a suitable container (e.g., a cuvette or microplate well), mix a defined volume of the DPPH solution with different concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare DPPH solution in methanol a1 Mix DPPH solution with test compound p1->a1 p2 Prepare serial dilutions of this compound p2->a1 a2 Incubate in the dark a1->a2 a3 Measure absorbance at ~517 nm a2->a3 d1 Calculate percentage of scavenging activity a3->d1 d2 Determine IC50 value d1->d2 end end d2->end Antioxidant Capacity

Caption: Workflow for DPPH antioxidant activity assay.

Conclusion

This compound (Resacetophenone) is a valuable chemical entity with a well-established synthetic route and a growing body of evidence supporting its biological significance. Its antioxidant and anti-inflammatory properties, potentially mediated through the inhibition of key inflammatory pathways such as NF-κB, make it a compelling candidate for further investigation in the development of novel therapeutics and cosmeceuticals. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.

References

2',4'-Dihydroxyacetophenone: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone (DHA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of DHA's therapeutic potential, focusing on its antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as resacetophenone, is a dihydroxyacetophenone that serves as a crucial structural component in various biologically active molecules. Found in several plant species, it has been the subject of numerous studies investigating its therapeutic applications.[1] Its chemical structure, featuring hydroxyl groups at the 2' and 4' positions of the acetophenone, is believed to be fundamental to its biological effects. This guide aims to consolidate the existing scientific data on DHA, providing a technical resource for professionals in the field of pharmacology and medicinal chemistry.

Therapeutic Activities and Mechanisms of Action

Antioxidant Activity

DHA exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals.[2] The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of DHA is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

    • Test solutions of this compound are prepared at various concentrations.

    • A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in a range of concentrations.

  • Assay Procedure:

    • A specific volume of the DPPH stock solution is added to each test tube or well of a microplate.

    • An equal volume of the test sample (DHA or standard) at different concentrations is added to the DPPH solution.

    • A control is prepared by mixing the DPPH solution with the solvent used for the sample.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

DHA has demonstrated anti-inflammatory effects, which are likely mediated through the inhibition of key inflammatory enzymes and signaling pathways. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of DHA on COX-2 activity can be determined using various commercially available assay kits or by following established protocols.

  • Enzyme and Substrate Preparation:

    • Human recombinant COX-2 enzyme is utilized.

    • Arachidonic acid serves as the substrate.

  • Assay Procedure:

    • The COX-2 enzyme is pre-incubated with different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) in a suitable buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of DHA.

Antimicrobial Activity

DHA and its derivatives have shown promising activity against a range of pathogenic bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • Bacterial strains are cultured in an appropriate broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

    • A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Each well containing the serially diluted compound is inoculated with a standardized bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Phosphodiesterase (PDE) Inhibition

Derivatives of this compound have been synthesized and shown to be potent inhibitors of phosphodiesterases (PDEs), particularly PDE-1 and PDE-3. PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Experimental Protocol: Phosphodiesterase Inhibition Assay

The inhibitory activity against PDEs can be assessed using a two-step enzymatic assay.

  • First Step: PDE Reaction:

    • The PDE enzyme is incubated with the test compound (DHA derivative) at various concentrations.

    • The substrate (cAMP or cGMP) is added to initiate the reaction.

    • The reaction mixture is incubated for a specific period.

  • Second Step: 5'-Nucleotidase Reaction and Detection:

    • The reaction is stopped, and 5'-nucleotidase is added to convert the product of the PDE reaction (AMP or GMP) into a nucleoside and inorganic phosphate (Pi).

    • The amount of Pi generated is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • The percentage of PDE inhibition is calculated based on the reduction in Pi formation in the presence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Quantitative Data Summary

Therapeutic ActivityCompoundTarget/AssayIC50 / MIC Value
Phosphodiesterase-1 InhibitionBis-Schiff base derivatives of DHAPDE-1 Enzyme0.05 ± 0.11 to 8.02 ± 1.03 μM
Phosphodiesterase-3 InhibitionBis-Schiff base derivatives of DHAPDE-3 Enzyme0.012 ± 0.32 to 1.01 ± 0.22 μM
Anti-inflammatoryThis compoundCOX-2 Transcription in DLD-1 cells~500 μM

Note: Data for the parent compound this compound is limited in some areas, with more quantitative data available for its derivatives.

Signaling Pathway Interactions

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. As a phenolic compound, it is proposed to modulate inflammatory responses through the inhibition of the NF-κB and ERK1/2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Phenolic compounds like DHA can inhibit this pathway at multiple points.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome Leads to Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Transcription Gene Transcription (Pro-inflammatory mediators: COX-2, TNF-α, IL-6) DHA 2',4'-Dihydroxy- acetophenone DHA->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation and inflammation. Some phenolic compounds have been shown to modulate this pathway.

ERK_Modulation GF Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Inflammation Inflammation, Cell Proliferation Transcription_Factors->Inflammation DHA 2',4'-Dihydroxy- acetophenone DHA->MEK Inhibits

Caption: Postulated modulation of the ERK1/2 signaling pathway by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic activities. The available data highlight their potential as antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. However, to fully realize their therapeutic potential, further research is warranted. Future studies should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for each of its biological activities.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of DHA and its lead derivatives.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of these compounds in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of DHA to optimize its potency and selectivity for specific targets.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

2',4'-Dihydroxyacetophenone: An Endogenous Regulator with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone (DHA), also known as resacetophenone, is a simple phenolic compound increasingly recognized for its role as an endogenous metabolite with significant biological activity. While its presence has been confirmed in human biofluids, specific quantitative data on its endogenous concentrations remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of DHA, focusing on its metabolic pathways, mechanisms of action, and therapeutic potential. We summarize the available quantitative data on its bioactivity, provide detailed experimental protocols for key assays, and present visual diagrams of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the multifaceted role of this compound.

Introduction

This compound is a naturally occurring phenolic compound found in various plants and has also been identified as an endogenous metabolite in humans and other organisms.[1][2] Structurally, it is an acetophenone with hydroxy substituents at the 2' and 4' positions.[1] Its classification in metabolic databases is varied, being described as both a primary and secondary metabolite, suggesting its involvement in both essential physiological processes and specialized signaling or defense mechanisms.[2]

The interest in DHA from a drug development perspective stems from its diverse biological activities, which include antioxidant, anti-inflammatory, and enzyme inhibitory effects. This guide will delve into the known metabolic pathways of DHA, its interactions with key signaling cascades, and the quantitative measures of its bioactivity.

Endogenous Presence and Metabolism

While this compound has been detected in human urine and blood, specific endogenous concentrations have not been quantitatively reported in the literature.[2] Its presence suggests an endogenous origin, although the precise biosynthetic pathway in humans is not yet fully understood. In plants and microorganisms, acetophenones are synthesized via the shikimate pathway, which is absent in animals.

Inferred Biosynthesis and Metabolism in Humans

The endogenous production of simple phenolics in humans may arise from the metabolism of more complex dietary polyphenols by the gut microbiota. It is plausible that DHA is formed through similar metabolic processes.

Once in circulation, it is likely that this compound undergoes phase II metabolism, similar to other phenolic compounds like resorcinol. The primary metabolic transformation is expected to be conjugation with glucuronic acid and sulfate to form more water-soluble compounds that can be readily excreted in the urine. A known human metabolite of DHA is 2,4-dihydroxyacetophenone 5-sulfate.

In some organisms, a specific enzyme, 2,4'-dihydroxyacetophenone dioxygenase, has been identified, which catalyzes the oxidative cleavage of DHA into 4-hydroxybenzoate and formate. This represents a potential degradation pathway.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities are primarily attributed to its phenolic structure, which allows it to act as a potent antioxidant and an inhibitor of key inflammatory enzymes.

Antioxidant Activity

The antioxidant properties of DHA are conferred by its hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. This activity has been demonstrated in various in vitro assays.

Anti-inflammatory Activity

DHA has been shown to possess significant anti-inflammatory properties through the modulation of several key signaling pathways and enzymes involved in the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: this compound has been found to inhibit the transcription of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.

  • Modulation of Inflammatory Cytokines: DHA can influence the production of inflammatory mediators. For instance, a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Inhibition of Phosphodiesterases (PDEs): While direct inhibitory activity of DHA on PDEs has not been extensively reported, its derivatives have been synthesized and shown to be potent inhibitors of PDE-1 and PDE-3.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the biological activity of this compound and a closely related derivative.

Activity Assay Test System IC₅₀ Reference
COX-2 InhibitionTranscriptional AssayDLD-1 Cancer Cells500 µM
AntioxidantDPPH Radical ScavengingIn vitro26.00 ± 0.37 µg/mL
Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated J774A.1 Macrophages91.78 µM (38.96% inhibition)
Anti-inflammatoryIL-1β ProductionLPS-stimulated J774A.1 Macrophages91.78 µM (55.56% inhibition)
Anti-inflammatoryIL-6 ProductionLPS-stimulated J774A.1 Macrophages91.78 µM (51.62% inhibition)
Anti-inflammatoryTNF-α ProductionLPS-stimulated J774A.1 Macrophages91.78 µM (59.14% inhibition)
Note: Data for antioxidant and anti-inflammatory activities are for 3,5-diprenyl-4-hydroxyacetophenone, a derivative of 4-hydroxyacetophenone.

Signaling Pathways

This compound is believed to exert its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

a cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc DHA 2',4'-Dihydroxy- acetophenone DHA->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFκB_nuc->Proinflammatory_Genes

Figure 1: Inhibition of the NF-κB Signaling Pathway.

b cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc DHA 2',4'-Dihydroxy- acetophenone DHA->Raf may inhibit TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2',4'-Dihydroxyacetophenone from Resorcinol and Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and personal care products.[1][2] Its utility stems from its unique chemical structure, featuring a ketone and two hydroxyl groups on a phenyl ring, which allows for diverse downstream chemical modifications.[2] This document provides detailed protocols for the synthesis of this compound from resorcinol and acetic acid, focusing on the Nencki reaction. Alternative synthetic routes are also discussed. The information is intended to guide researchers in the efficient and safe laboratory-scale preparation of this important compound.

Introduction

This compound is a key building block in organic synthesis. It serves as a precursor for the production of various active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3] For instance, it is a starting material for the synthesis of 2,4-dihydroxy-3-propylacetophenone, which is used in the development of treatments for allergic diseases. Additionally, its derivatives have been investigated for their potential as phosphodiesterase (PDE) inhibitors, which have therapeutic implications for a range of conditions. The compound also finds applications in the cosmetics industry as a skin conditioning agent and antioxidant.

The synthesis of this compound from resorcinol and acetic acid is a classic example of electrophilic aromatic substitution, specifically an acylation reaction. The most common and industrially relevant method is the Nencki reaction, which utilizes a Lewis acid catalyst, typically zinc chloride, to facilitate the acylation of the electron-rich resorcinol ring with acetic acid.

Chemical Reaction and Mechanism

The overall reaction involves the acylation of resorcinol with acetic acid in the presence of a catalyst to yield this compound.

Reaction Scheme:

Reaction_Scheme Resorcinol Resorcinol AceticAcid + Acetic Acid Catalyst Catalyst (e.g., ZnCl2) Heat Resorcinol->Catalyst Product This compound Water + Water

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., zinc chloride) activates the acetic acid, making it a more potent electrophile. The electron-rich resorcinol ring then attacks the activated acyl group, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final product. The para-position to one hydroxyl group and ortho to the other is preferentially acylated due to the directing effects of the hydroxyl groups.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via the Nencki reaction.

Materials and Equipment
  • Resorcinol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Stirring apparatus

  • Buchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis via Nencki Reaction

This procedure is adapted from established literature methods.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully add 165 g (1.2 moles) of anhydrous zinc chloride to 165 g (158 mL, 2.7 moles) of glacial acetic acid in a 1 L beaker. Heat the mixture with stirring to about 140 °C to dissolve the zinc chloride.

  • Reaction Mixture: To the hot catalyst solution, add 110 g (1 mole) of resorcinol with constant stirring.

  • Reaction: Heat the reaction mixture on a sand bath or in an oil bath until it begins to boil (approximately 152 °C). Once boiling starts, remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159 °C.

  • Work-up: After 20 minutes, cool the reaction mixture and then dilute it with a mixture of 250 mL of concentrated hydrochloric acid and 250 mL of water.

  • Precipitation and Filtration: Cool the resulting dark red solution in an ice bath to 5 °C to induce precipitation. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with 1 L of dilute hydrochloric acid (1:3) in several portions to remove any remaining zinc salts. The crude product will be an orange-red solid.

  • Drying: Dry the crude product. The expected weight is between 104–110 g.

Purification
  • Distillation (Optional but Recommended): The crude product can be purified by vacuum distillation. It typically boils at 180–181 °C at 10 mmHg.

  • Recrystallization: Dissolve the distilled or crude product in hot dilute hydrochloric acid (1:11, approximately 1.8 L for 100-106 g of product). Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Cool the filtrate to 5 °C to allow the purified this compound to crystallize.

  • Final Washing and Drying: Collect the crystals by filtration, wash with two 200 mL portions of ice-cold water, and dry. The final product should be a tan-colored solid with a melting point of 142–144 °C.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the Nencki reaction.

ParameterValueReference
Reactants
Resorcinol1.0 mole (110 g)
Acetic Acid2.7 moles (165 g)
Zinc Chloride (anhydrous)1.2 moles (165 g)
Reaction Conditions
Temperature152-159 °C
Reaction Time20 minutes (after boiling)
Product
Crude Yield104-110 g (68-72%)
Purified Yield93-99 g (61-65%)
Melting Point142-144 °C
AppearanceTan-colored solid

Alternative Synthetic Routes

While the Nencki reaction is widely used, other methods for synthesizing this compound exist.

  • Hoesch Reaction: This reaction involves the condensation of a nitrile with a phenol or polyhydric phenol in the presence of a Lewis acid and hydrogen chloride. While effective, it often requires the use of nitriles, which can be more hazardous than acetic acid.

  • Fries Rearrangement: This method involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For this synthesis, resorcinol diacetate would be the starting material, which can be prepared from resorcinol and acetic anhydride. The Fries rearrangement can be selective for ortho or para products depending on the reaction conditions.

  • Green Chemistry Approaches: To address the environmental concerns associated with using stoichiometric amounts of Lewis acids like zinc chloride, greener alternatives are being explored. These include the use of solid acid catalysts such as montmorillonite clay, sulfated zirconia, and ion-exchange resins (e.g., Amberlyst-36), which are reusable and produce less waste.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous zinc chloride is corrosive and hygroscopic; handle with care.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme caution.

  • Resorcinol is harmful if swallowed or in contact with skin.

  • Acetic acid is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Prepare ZnCl2 solution in acetic acid B 2. Add Resorcinol A->B C 3. Heat to boiling (152-159°C) B->C D 4. React for 20 min C->D E 5. Dilute with HCl/Water D->E F 6. Cool to precipitate E->F G 7. Filter and wash (Crude Product) F->G H 8. Recrystallize from dilute HCl G->H I 9. Filter, wash, and dry (Pure Product) H->I

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from resorcinol and acetic acid via the Nencki reaction is a robust and well-established method suitable for laboratory-scale production. The provided protocol, when followed with appropriate safety measures, can reliably yield a high-purity product. For researchers in drug development and other scientific fields, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activities. The exploration of greener synthetic routes offers promising avenues for more sustainable chemical manufacturing.

References

Application Notes and Protocols: 2',4'-Dihydroxyacetophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2] Its reactive phenolic hydroxyl groups and ketone functionality allow for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of pharmaceuticals, including phosphodiesterase (PDE) inhibitors and antimicrobial agents.

Introduction

This compound is a dihydroxyacetophenone with hydroxyl groups at positions 2' and 4'.[1][3] It serves as a precursor in the synthesis of a variety of pharmaceutical compounds.[1] Its inherent antioxidant and antibacterial properties also contribute to the biological activity of its derivatives. This document will focus on two key applications: the synthesis of bis-Schiff base derivatives as potent phosphodiesterase inhibitors and the synthesis of chalcones as antimicrobial agents.

Synthesis of Phosphodiesterase (PDE) Inhibitors

Derivatives of this compound have been shown to be effective inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling pathways. Specifically, bis-Schiff bases synthesized from this intermediate have demonstrated potent inhibitory activity against PDE-1 and PDE-3.

Signaling Pathway of PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. Inhibition of PDE3 leads to an increase in intracellular cAMP levels. In cardiac muscle, this results in a positive inotropic effect (increased contraction force). In vascular smooth muscle, it leads to vasodilation.

PDE3_Inhibition Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PDE3 PDE3 PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades cAMP to Protein Kinase A (PKA) Protein Kinase A (PKA) Cellular Response Cellular Response 2,4-Dihydroxyacetophenone Derivative (PDE3 Inhibitor) 2,4-Dihydroxyacetophenone Derivative (PDE3 Inhibitor) 2,4-Dihydroxyacetophenone Derivative (PDE3 Inhibitor)->PDE3 Inhibits PKA->Cellular Response Phosphorylates targets leading to

Caption: Signaling pathway of PDE3 inhibition.

Experimental Protocol: Synthesis of Bis-Schiff Base Derivatives

This two-step protocol describes the synthesis of bis-Schiff base derivatives from this compound, which act as PDE-1 and PDE-3 inhibitors.

Step 1: Synthesis of Hydrazone Intermediate

  • Dissolve this compound in ethanol in a 100 ml round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 5-6 hours with constant stirring.

  • After the reaction is complete, pour the mixture into a beaker containing cold distilled water.

  • Filter the resulting precipitate and wash with water to remove unreacted hydrazine hydrate.

  • Dry the precipitate to obtain the hydrazone intermediate.

Step 2: Synthesis of Bis-Schiff Base Derivatives

  • Dissolve the dried hydrazone intermediate in a suitable solvent (e.g., ethanol).

  • Add a substituted aromatic aldehyde to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the bis-Schiff base product to precipitate.

  • Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.

Quantitative Data: PDE-1 and PDE-3 Inhibition

The following table summarizes the yield and inhibitory activity (IC₅₀) of various synthesized bis-Schiff base derivatives of this compound against PDE-1 and PDE-3.

Compound IDYield (%)PDE-1 IC₅₀ (µM)PDE-3 IC₅₀ (µM)
4 88>1001.23 ± 0.03
5 890.05 ± 0.110.012 ± 0.32
6 901.34 ± 0.140.98 ± 0.11
8 728.02 ± 1.03>100
11 750.12 ± 0.010.11 ± 0.01
12 801.87 ± 0.111.01 ± 0.22
16 881.55 ± 0.090.87 ± 0.05
17 730.11 ± 0.010.10 ± 0.01
19 700.23 ± 0.020.19 ± 0.01
Suramin (Standard)-10.53 ± 1.231.05 ± 0.28

Synthesis of Antimicrobial Agents

This compound is a valuable precursor for synthesizing chalcones, a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.

Experimental Workflow: Chalcone Synthesis

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with a substituted aromatic aldehyde under basic conditions.

Chalcone_Synthesis_Workflow cluster_reactants Reactants 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2,4-Dihydroxyacetophenone->Claisen-Schmidt Condensation Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Claisen-Schmidt Condensation Reaction Mixture Reaction Mixture Claisen-Schmidt Condensation->Reaction Mixture Base (e.g., KOH) Ethanol Neutralization Neutralization Reaction Mixture->Neutralization Acid (e.g., HCl) Precipitation Precipitation Neutralization->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Chalcone Product Chalcone Product Drying->Chalcone Product

Caption: Workflow for chalcone synthesis.

Experimental Protocol: Synthesis of Chalcones

This protocol details the synthesis of chalcone derivatives using a Claisen-Schmidt condensation.

  • In a round-bottom flask, dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 15 mL of ethanol.

  • Prepare a 10% aqueous solution of potassium hydroxide.

  • With continuous stirring, add the potassium hydroxide solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature between 0-5 °C using an ice bath.

  • Stir the reaction mixture vigorously for 4-5 hours at 0-5 °C.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with 1N HCl, which will cause the chalcone product to precipitate.

  • Filter the crude product, wash it with cold water, and air-dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Quantitative Data: Antimicrobial Activity of Chalcone-Derived Dihydropyridines

The following table presents the Minimum Inhibitory Concentration (MIC) values of chalcone-derived 1,4-dihydropyridine derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
8a 2525502525
8b 2525502525
8c 44422
8d 5025502525
8e 2525502525
Amoxicillin (Std.)444--
Fluconazole (Std.)---22

Synthesis of Hymecromone (4-Methylumbelliferone)

Hymecromone, a coumarin derivative, is used as a choleretic and antispasmodic agent. It functions as an inhibitor of hyaluronic acid synthesis. Although a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible and widely used method for coumarin synthesis from a resorcinol derivative is the Pechmann condensation.

Signaling Pathway of Hymecromone

Hymecromone inhibits the synthesis of hyaluronic acid (HA) by downregulating the expression of hyaluronan synthases (HAS), particularly HAS2 and HAS3. This reduction in HA can modulate various pathological processes, including inflammation and cell proliferation.

Hymecromone_Action cluster_cell Cell Hymecromone Hymecromone HAS2/HAS3 Gene Expression HAS2/HAS3 Gene Expression Hymecromone->HAS2/HAS3 Gene Expression Downregulates Cell Cell Hyaluronan Synthase (HAS) Hyaluronan Synthase (HAS) HAS2/HAS3 Gene Expression->Hyaluronan Synthase (HAS) Leads to reduced Hyaluronic Acid (HA) Hyaluronic Acid (HA) Hyaluronan Synthase (HAS)->Hyaluronic Acid (HA) Synthesizes UDP-glucuronic acid\nUDP-N-acetylglucosamine UDP-glucuronic acid UDP-N-acetylglucosamine UDP-glucuronic acid\nUDP-N-acetylglucosamine->Hyaluronan Synthase (HAS) Substrates Pathological Processes Pathological Processes Hyaluronic Acid (HA)->Pathological Processes Contributes to

Caption: Mechanism of action of Hymecromone.

Proposed Experimental Protocol: Synthesis of Hymecromone via Pechmann Condensation

This proposed protocol is based on the standard Pechmann condensation reaction for the synthesis of coumarins.

  • To a cooled solution of concentrated sulfuric acid, add this compound and ethyl acetoacetate.

  • Stir the mixture at a low temperature (e.g., below 10 °C) for several hours.

  • Allow the reaction mixture to stand at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield Hymecromone (4-Methyl-7-hydroxycoumarin).

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility in creating potent phosphodiesterase inhibitors and broad-spectrum antimicrobial agents highlights its significance in drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in this field.

References

Application of 2',4'-Dihydroxyacetophenone in the Synthesis of Chalcones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone. This structural motif, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, imparts a wide range of biological activities. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral agents[1][2]. The versatile reactivity of the α,β-unsaturated ketone moiety, particularly as a Michael acceptor, allows for interaction with biological nucleophiles, such as cysteine residues in proteins, which is a key mechanism for their therapeutic effects[1].

2',4'-Dihydroxyacetophenone is a valuable and frequently utilized starting material for the synthesis of a diverse array of biologically active chalcones. The presence of hydroxyl groups at the 2' and 4' positions of the A-ring of the resulting chalcone is often associated with enhanced biological activity. The most common and efficient method for synthesizing these chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between this compound and a variety of substituted benzaldehydes[1][3]. This straightforward and adaptable methodology allows for the generation of large libraries of chalcone analogues for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a protic solvent like ethanol or methanol. The reaction can also be performed under acidic conditions using catalysts like thionyl chloride in ethanol, which generates HCl in situ.

Summary of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of chalcones using this compound.

Aldehyde ReactantCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
Various Benzaldehydes40% NaOHEthanol12-16 hRoom Temperature-
Substituted BenzaldehydesSOCl₂/EtOHAbsolute Ethanol12 h (standing)Room TemperatureGood to Excellent
Veratraldehyde50% KOH---96
4-Hydroxybenzaldehyde50% KOH---93
Vanillin40% aq. KOH & KSF MontmorilloniteMethanol24 h (stirring) + 24 h (reflux)Room Temperature then Reflux13.77
Various Benzaldehydes12 M KOH-8 h80 °C (Ultrasound-assisted)-

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde using a strong base.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Buchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the desired substituted benzaldehyde (1 equivalent).

  • While stirring the mixture vigorously at room temperature, slowly add an aqueous solution of NaOH (e.g., 40-50% w/v) or KOH dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight. For less reactive aldehydes, the mixture can be gently refluxed.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. This will cause the chalcone product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any inorganic impurities.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product.

  • Dry the purified chalcone in a desiccator.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Acid-Catalyzed Synthesis using SOCl₂/EtOH

This protocol describes an alternative method for chalcone synthesis using an in situ generated acid catalyst.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the substituted benzaldehyde (0.01 mol) in absolute ethanol (5 ml) with stirring.

  • Carefully add thionyl chloride (0.05 ml) dropwise to the stirred mixture at room temperature. The reaction of SOCl₂ with ethanol generates HCl in situ, which catalyzes the condensation.

  • Continue stirring the reaction mixture for two hours at room temperature.

  • Allow the reaction mixture to stand for 12 hours.

  • Precipitate the product by adding the reaction mixture to water.

  • Filter the solid product using a Buchner funnel and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

  • Dry the purified chalcone and characterize it using appropriate spectroscopic techniques.

Visualizations

chalcone_synthesis_workflow start Start reactants This compound + Substituted Benzaldehyde start->reactants dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve add_catalyst Add Catalyst (e.g., KOH or SOCl2) dissolve->add_catalyst reaction Claisen-Schmidt Condensation add_catalyst->reaction workup Reaction Work-up (Acidification & Precipitation) reaction->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Chalcone characterization->end

Caption: General workflow for the synthesis of chalcones from this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb_p P-IκBα ikb->ikb_p nfkb_active Active NF-κB chalcone Chalcone Derivative chalcone->ikk inhibits ikb_p->nfkb_active releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Transcription dna->genes

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Biological Activities of Derived Chalcones

Chalcones synthesized from this compound have demonstrated a broad spectrum of pharmacological activities. The presence of the dihydroxy substitution pattern on the A-ring is often crucial for these biological effects.

  • Anticancer Activity: Many chalcones derived from this compound have been reported to exhibit cytotoxic activity against various cancer cell lines, including cervical, colon, and breast cancer cells. Their mechanism of action can involve the induction of apoptosis and the inhibition of cell proliferation.

  • Anti-inflammatory Activity: Chalcones can exert anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, some chalcones have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, by suppressing the expression of inducible nitric oxide synthase (iNOS). One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which is a critical regulator of the inflammatory response. By preventing the activation of NF-κB, chalcones can downregulate the expression of pro-inflammatory genes.

  • Antioxidant Activity: The phenolic hydroxyl groups on the chalcone scaffold contribute to their antioxidant properties. These compounds can act as radical scavengers, helping to mitigate oxidative stress, which is implicated in a variety of diseases.

Conclusion

This compound serves as a versatile and important precursor for the synthesis of a wide range of biologically active chalcones. The Claisen-Schmidt condensation provides a robust and adaptable method for generating diverse libraries of these compounds for drug discovery and development. The resulting chalcones, with their varied substitution patterns, exhibit promising anticancer, anti-inflammatory, and antioxidant properties, making them valuable scaffolds for the development of novel therapeutic agents. The protocols and data presented here provide a practical guide for researchers interested in exploring the synthesis and therapeutic potential of this important class of molecules.

References

Application Notes: Spectrophotometric Determination of Iron (Fe³⁺) Using 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the determination of ferric iron (Fe³⁺) using 2',4'-Dihydroxyacetophenone (DHAP) as a chromogenic reagent. While DHAP is known as a qualitative reagent for ferric iron, a detailed quantitative spectrophotometric method is not extensively documented in peer-reviewed literature.[1] The protocols provided herein are based on established methods for analogous phenolic ketones and derivatives, particularly Acetophenone 2',4'-Dihydroxy Thiosemicarbazone (APDHTS), to offer a comprehensive working procedure.[2][3] The method is based on the formation of a colored complex between DHAP and Fe³⁺ ions, which can be quantified by measuring its absorbance.

Introduction

Iron is a critical element in numerous biological and chemical systems. Its accurate quantification is essential in fields ranging from environmental monitoring to pharmaceutical development. Colorimetric methods offer a rapid, cost-effective, and accessible means for determining iron concentrations. This compound (also known as Resacetophenone) is a phenolic ketone that forms a colored complex with ferric (Fe³⁺) ions. This property allows for its use as a reagent in the spectrophotometric analysis of iron. The underlying principle involves the reaction of Fe³⁺ with DHAP in a buffered solution to produce a stable complex, with the intensity of the color being directly proportional to the concentration of iron, in accordance with the Beer-Lambert Law.

Chemical Reaction and Signaling Pathway

This compound chelates with ferric iron (Fe³⁺) through its hydroxyl and carbonyl groups. The deprotonation of the hydroxyl groups in a buffered solution facilitates the formation of a stable metal-ligand complex. This complex exhibits strong absorbance at a specific wavelength in the visible spectrum, which is distinct from the reagent itself. The stoichiometry of the complex formed between a similar reagent, Acetophenone 2',4'-Dihydroxy Thiosemicarbazone (APDHTS), and iron is 1:1.[2]

G Fe3 Fe³⁺ Ion (in sample) Complex [Fe³⁺-DHAP] Complex (Colored) Fe3->Complex Complexation (pH dependent) DHAP This compound (Reagent) DHAP->Complex Measurement Spectrophotometric Measurement Complex->Measurement Absorbance at λmax Concentration Iron Concentration Determination Measurement->Concentration Beer-Lambert Law G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Fe³⁺ Solutions (1-10 ppm) D Pipette sample or standard into a beaker A->D B Prepare 0.1% DHAP Reagent E Add 1 mL of DHAP Reagent B->E C Prepare pH 5.0 Acetate Buffer F Adjust pH to 5.0 with buffer C->F D->E E->F G Transfer to a separatory funnel (for extractive procedure if needed) F->G H Add n-butanol and shake G->H I Collect the organic phase H->I L Measure Absorbance of standards and sample I->L J Set Spectrophotometer to λmax (e.g., 370 nm) K Zero with a reagent blank J->K K->L M Plot Calibration Curve (Absorbance vs. Concentration) L->M N Determine concentration of the unknown sample M->N

References

Synthesis and Application of Bis-Schiff Base Derivatives from 2,4-Dihydroxyacetophenone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and potential applications of bis-Schiff base derivatives synthesized from 2,4-dihydroxyacetophenone. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development in this area.

Bis-Schiff bases are a class of organic compounds characterized by the presence of two imine (-C=N-) groups. Derivatives synthesized from 2,4-dihydroxyacetophenone have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. These compounds and their metal complexes are being explored for their therapeutic potential.

Applications and Biological Activities

Bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity: These compounds have been shown to exhibit activity against various bacterial and fungal strains. The imine group is crucial for their biological action, and the presence of hydroxyl and other functional groups on the aromatic rings can modulate this activity.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of these derivatives. The phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thus mitigating oxidative stress. The antioxidant capacity can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Anticancer Activity: A significant area of research focuses on the anticancer properties of these bis-Schiff bases. Their mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death) through various signaling pathways. Some derivatives have been shown to interact with DNA, leading to cell cycle arrest and inhibition of tumor growth.

Enzyme Inhibition: Certain bis-Schiff base derivatives have been identified as potent inhibitors of enzymes such as phosphodiesterases (PDEs), which are involved in various physiological processes.[1] This inhibitory activity suggests their potential for treating conditions like cardiovascular diseases and inflammatory disorders.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of bis-Schiff base derivatives from 2,4-dihydroxyacetophenone.

Synthesis of Bis-Schiff Base Derivatives

A common synthetic route involves a two-step reaction. The first step is the formation of a hydrazone from 2,4-dihydroxyacetophenone and hydrazine hydrate. The resulting hydrazone is then reacted with various substituted aldehydes or ketones to yield the final bis-Schiff base derivatives.[1]

Step 1: Synthesis of 2,4-dihydroxyacetophenone hydrazone

  • Dissolve 2,4-dihydroxyacetophenone in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 5-6 hours with constant stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into cold distilled water to precipitate the hydrazone.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of Bis-Schiff Base Derivatives

  • Dissolve the synthesized hydrazone in a suitable solvent like ethanol.

  • Add a substituted aromatic aldehyde or ketone to the solution.

  • Add a catalytic amount of an acid, such as acetic acid, if required.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product, wash with a suitable solvent (e.g., cold ethanol), and dry.

Characterization

The synthesized compounds should be characterized using various spectroscopic techniques to confirm their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and identify the different types of protons and carbons in the molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic imine (C=N) and hydroxyl (O-H) stretching frequencies.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds.[1]

  • Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized bis-Schiff base derivatives of 2,4-dihydroxyacetophenone.

Table 1: Synthesis and Physicochemical Properties of Selected Bis-Schiff Base Derivatives

Compound IDSubstituted Aldehyde/KetoneYield (%)Melting Point (°C)
1 4-Nitrobenzaldehyde90220-221
2 4-Bromo-2-fluorobenzaldehyde88218-220
3 3-Hydroxybenzaldehyde72190-192
4 4-Hydroxybenzaldehyde75188-189
5 2-Hydroxybenzaldehyde70203-204

Table 2: In Vitro Phosphodiesterase-1 (PDE-1) and -3 (PDE-3) Inhibitory Activity

Compound IDPDE-1 IC₅₀ (µM)PDE-3 IC₅₀ (µM)
1 0.05 ± 0.110.012 ± 0.32
2 8.02 ± 1.031.01 ± 0.22
Standard (Suramin) -1.05 ± 0.28

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a potential signaling pathway for the anticancer activity of these compounds.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Bis-Schiff Base Synthesis A 2,4-Dihydroxyacetophenone D Reflux (5-6h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Precipitation in Water D->E F 2,4-Dihydroxyacetophenone Hydrazone E->F G Hydrazone F->G J Reflux G->J H Substituted Aldehyde/Ketone H->J I Ethanol (Solvent) I->J K Crystallization J->K L Bis-Schiff Base Derivative K->L

Caption: General workflow for the two-step synthesis of bis-Schiff base derivatives.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Compound Bis-Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA DNA Damage / Binding Compound->DNA Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Mito->CytC CellCycle Cell Cycle Arrest DNA->CellCycle Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of bis-Schiff bases.

The proposed anticancer mechanism suggests that the bis-Schiff base derivatives may induce the production of reactive oxygen species (ROS) and cause DNA damage. Increased ROS levels can lead to mitochondrial stress, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -3) that ultimately results in apoptosis. Concurrently, DNA damage can trigger cell cycle arrest, preventing the proliferation of cancer cells.

References

Application Notes and Protocols: 2',4'-Dihydroxyacetophenone as a Building Block for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their therapeutic potential has made them attractive targets in drug discovery and development. A key starting material for the synthesis of many flavonoids is 2',4'-dihydroxyacetophenone. This versatile building block provides the A-ring of the flavonoid scaffold and can be readily modified to generate a variety of flavonoid derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of flavonoids using this compound as a precursor. The primary synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Synthetic Pathway Overview

The general synthetic approach begins with the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to form a 2',4'-dihydroxychalcone. This intermediate is then subjected to oxidative cyclization to afford the corresponding 7-hydroxyflavone.

Synthetic_Pathway start This compound chalcone 2',4'-Dihydroxychalcone (Intermediate) start->chalcone Claisen-Schmidt Condensation (Base catalyst) aldehyde Substituted Benzaldehyde aldehyde->chalcone flavone 7-Hydroxyflavone (Final Product) chalcone->flavone Oxidative Cyclization (e.g., I2/DMSO)

Caption: General workflow for flavonoid synthesis from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2',4',4''-Trihydroxychalcone (Chalcone Intermediate)

This protocol describes the synthesis of 2',4',4''-trihydroxychalcone via a Claisen-Schmidt condensation of this compound and 4-hydroxybenzaldehyde.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol, 1.52 g) and 4-hydroxybenzaldehyde (0.01 mol, 1.22 g) in ethanol (20 mL).

  • To this stirred solution, slowly add an aqueous solution of sodium hydroxide (40% w/v, 10 mL) at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-3 with dilute hydrochloric acid.

  • A yellow solid precipitate will form. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of 7,4'-Dihydroxyflavone (Flavone Product)

This protocol outlines the oxidative cyclization of 2',4',4''-trihydroxychalcone to 7,4'-dihydroxyflavone using iodine in dimethyl sulfoxide (DMSO). A microwave-assisted method is also presented as a rapid alternative.

Materials:

  • 2',4',4''-Trihydroxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Conventional Heating Procedure:

  • In a round-bottom flask, dissolve 2',4',4''-trihydroxychalcone (1 mmol) in DMSO (10 mL).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Heat the reaction mixture at 100-110 °C for 6-8 hours, monitoring by TLC until the chalcone is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Procedure:

  • In a microwave-safe vessel, place 2',4',4''-trihydroxychalcone (1 mmol) in DMSO (2 mL).

  • Add a catalytic amount of iodine (0.2 eq).

  • Irradiate the mixture in a microwave reactor for 2-3 minutes at a suitable power level to maintain a temperature of around 100-120 °C.

  • Follow the workup and purification steps as described in the conventional heating procedure.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 7,4'-dihydroxyflavone from this compound.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
1Claisen-Schmidt CondensationNaOHEthanolRoom Temp.12-16 h~70-80%
2Oxidative Cyclization (Conventional)I₂DMSO100-110 °C6-8 h~60-70%
2Oxidative Cyclization (Microwave)I₂DMSO100-120 °C2-3 min~80-90%

Table 2: Spectroscopic Data for 2',4',4''-Trihydroxychalcone

NucleusChemical Shift (δ, ppm)
¹H NMR (DMSO-d₆)12.8 (s, 1H, 2'-OH), 10.1 (s, 1H, 4''-OH), 9.8 (s, 1H, 4'-OH), 7.8-6.4 (m, aromatic and vinylic protons)
¹³C NMR (DMSO-d₆)191.9 (C=O), 165.2, 163.9, 159.8, 144.1, 131.9, 130.8, 125.1, 117.8, 115.9, 113.4, 108.1, 102.8

Table 3: Spectroscopic Data for 7,4'-Dihydroxyflavone

NucleusChemical Shift (δ, ppm)
¹H NMR (DMSO-d₆)10.8 (s, 1H, 7-OH), 10.1 (s, 1H, 4'-OH), 8.0-6.8 (m, aromatic protons), 6.9 (s, 1H, H-3)
¹³C NMR (DMSO-d₆)176.4 (C=O), 162.8, 161.4, 160.2, 157.5, 128.6, 126.3, 121.3, 116.1, 115.5, 114.3, 105.4, 102.3

Application Notes: Biological Activity and Signaling Pathways

Flavonoids derived from this compound, such as 7,4'-dihydroxyflavone, have demonstrated significant biological activities relevant to drug development. For instance, 7,4'-dihydroxyflavone has been shown to inhibit the expression of MUC5AC, a mucin protein overproduced in obstructive lung diseases.[1] This inhibition is mediated through the modulation of several key signaling pathways.

Signaling_Pathway cluster_inhibition Inhibition by 7,4'-Dihydroxyflavone cluster_pathways Cellular Signaling flavonoid 7,4'-Dihydroxyflavone NFkB NF-κB Activation flavonoid->NFkB Suppresses STAT6 STAT6 Activation flavonoid->STAT6 Suppresses HDAC2 HDAC2 Expression flavonoid->HDAC2 Enhances MUC5AC MUC5AC Gene Expression NFkB->MUC5AC Promotes STAT6->MUC5AC Promotes HDAC2->MUC5AC Inhibits

Caption: Modulation of MUC5AC expression by 7,4'-dihydroxyflavone.

The inhibitory action of 7,4'-dihydroxyflavone on MUC5AC expression is associated with the suppression of the pro-inflammatory transcription factors Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6).[1] Concurrently, it enhances the expression of Histone Deacetylase 2 (HDAC2), which is known to repress MUC5AC gene transcription.[1] This multi-target regulatory effect makes flavonoids derived from this compound promising candidates for the development of novel therapeutics for inflammatory airway diseases.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active flavonoids. The Claisen-Schmidt condensation followed by oxidative cyclization provides a robust and efficient route to these compounds. The detailed protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry to explore the synthesis and therapeutic potential of this important class of natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a phenolic compound with various applications in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of several pharmaceutical compounds and is also used in the manufacturing of photosensitive materials and cosmetics. Accurate and reliable quantification of this compound is crucial for quality control in production processes and for its characterization in research and development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

  • Chromatography Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid or Acetic acid (analytical grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and then dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, an extraction step may be necessary. A general procedure involves dissolving a known weight of the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were linearity, accuracy, precision, the limit of detection (LOD), the limit of quantitation (LOQ), and robustness.

Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20006500
RSD of Peak Area (%) ≤ 2.0%0.8%

Table 2: Linearity of the Method

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 45872x + 123450.9995

Table 3: Accuracy (Recovery) of the Method

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%)
5049.599.01.2
7575.8101.10.9
100100.5100.50.7

Table 4: Precision of the Method

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability 500.9
Intermediate Precision 501.3

Table 5: LOD, LOQ, and Robustness

ParameterValue
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Mandatory Visualization

The following diagrams illustrate the key workflows in this analytical method.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Dilute Prepare Working Standards (Dilution with Mobile Phase) Dissolve_Standard->Dilute Filter Filter Sample Solution (0.45 µm Syringe Filter) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify analytical_workflow cluster_validation Validation Parameters start Start: Method Development method_dev Define Analytical Method (HPLC-UV) start->method_dev validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability Test sample_analysis Routine Sample Analysis system_suitability->sample_analysis reporting Report Results sample_analysis->reporting

Application Notes and Protocols for the Study of 2',4'-Dihydroxyacetophenone Dioxygenase (DAD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic mechanism of 2',4'-dihydroxyacetophenone dioxygenase (DAD), a unique non-heme iron-dependent enzyme. The accompanying detailed protocols for key experiments are intended to facilitate further research into its function and potential applications in bioremediation and biocatalysis.

Introduction to this compound Dioxygenase (DAD)

This compound dioxygenase (DAD) is a bacterial enzyme that catalyzes the oxidative cleavage of this compound (DHAP) into 4-hydroxybenzoic acid and formic acid.[1][2][3] This reaction is unusual as it involves the cleavage of a C-C bond in the side chain of an aromatic compound, rather than the more common aromatic ring cleavage.[1][2] DAD belongs to the cupin superfamily, characterized by a conserved β-barrel fold. The enzyme is typically a homotetramer, with each subunit containing a single non-heme iron atom in its active site. The iron center is coordinated by three histidine residues.

The catalytic mechanism of DAD is of significant interest due to its novelty and potential for exploitation in various biotechnological applications, including the degradation of aromatic pollutants. Understanding the intricacies of its reaction mechanism is crucial for enzyme engineering efforts aimed at expanding its substrate scope and enhancing its catalytic efficiency.

Catalytic Reaction Mechanism

The precise catalytic mechanism of DAD is still a subject of ongoing research, with several proposals based on experimental and computational studies. The reaction involves the incorporation of both atoms of molecular oxygen into the products, classifying DAD as a dioxygenase. The resting state of the enzyme is believed to contain a ferric (Fe³⁺) iron center.

Two primary mechanistic pathways have been proposed:

1. Intradiol-like Mechanism: This mechanism, supported by kinetic and biomimetic studies, proposes that the substrate, this compound (DHA), binds to the Fe³⁺ center. This is followed by the rapid addition of O₂ to form a ternary enzyme-substrate-oxygen complex. This complex then irreversibly breaks down to yield the final products, 4-hydroxybenzoic acid and formic acid. A key feature of this proposed mechanism is the reduction of the iron center to Fe²⁺ upon substrate binding, facilitating the binding of molecular oxygen.

2. Alkylperoxo or Dioxacyclic Intermediate Mechanism: This alternative mechanism, supported by studies on biomimetic model compounds and quantum mechanics/molecular mechanics (QM/MM) calculations, suggests the formation of an alkylperoxo or a dioxacyclic intermediate. Computational studies indicate that the reaction may proceed through a triplet-quintet crossing of the iron(III)-superoxide radical complex. The C-C bond cleavage is proposed to occur via an insertion reaction of an adjacent oxygen radical.

Further research, including advanced spectroscopic and crystallographic studies of reaction intermediates, is necessary to definitively elucidate the catalytic mechanism of DAD.

Data Presentation

Table 1: Steady-State Kinetic Parameters for this compound Dioxygenase (bDAD mutant)
ParameterValueReference
kcat2.4 s⁻¹
KDHA0.7 µM
KI (4-hydroxybenzoic acid)1100 µM
Table 2: Spectroscopic Data for a Biomimetic Iron(III) Complex of DAD
Spectroscopic TechniqueParameterValueReference
EPRg-valuesg = 9.3, 4.3, 2.9
UV-VisAbsorption max (λmax)424 nm

Mandatory Visualizations

DAD_Reaction_Workflow cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization cluster_mechanistic Mechanistic Studies E_coli_Expression Overexpression of DAD in E. coli Cell_Lysis Cell Lysis E_coli_Expression->Cell_Lysis Affinity_Chromatography Nickel-Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_DAD Purified DAD Enzyme Affinity_Chromatography->Purified_DAD Kinetic_Assay Steady-State Kinetic Assay Purified_DAD->Kinetic_Assay Crystallization Crystallization Trials Purified_DAD->Crystallization EPR_Spectroscopy EPR Spectroscopy Purified_DAD->EPR_Spectroscopy Structural_Analysis X-ray Crystallography Crystallization->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis of Intermediates EPR_Spectroscopy->Spectroscopic_Analysis Biomimetic_Complexes Synthesis of Biomimetic Complexes

Caption: Experimental workflow for the study of this compound dioxygenase.

DAD_Intradiol_Like_Mechanism E_Fe3 E-Fe³⁺ E_Fe3_DHA E-Fe³⁺-DHA E_Fe3->E_Fe3_DHA + DHA E_Fe2_DHA_rad E-Fe²⁺-DHA• E_Fe3_DHA->E_Fe2_DHA_rad e⁻ transfer E_Fe3_O2_DHA_rad E-Fe³⁺-O₂⁻-DHA• E_Fe2_DHA_rad->E_Fe3_O2_DHA_rad + O₂ Peroxo_Intermediate Peroxo Intermediate E_Fe3_O2_DHA_rad->Peroxo_Intermediate Products 4-Hydroxybenzoic Acid + Formic Acid Peroxo_Intermediate->Products C-C cleavage Products->E_Fe3 Product release

Caption: Proposed intradiol-like reaction mechanism for DAD.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DAD

This protocol describes the overexpression of His-tagged DAD in E. coli and subsequent purification using nickel-affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells transformed with a DAD expression vector (e.g., pET-15b-DAD)

  • Luria-Bertani (LB) broth

  • Ampicillin (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mg/mL lysozyme, DNase I

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM β-mercaptoethanol

  • Ni-NTA agarose resin

  • Centrifuge and appropriate tubes

  • Sonicator

  • Chromatography column

Procedure:

  • Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with an overnight culture of E. coli BL21(DE3) carrying the DAD expression plasmid.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 25°C for 4-6 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer (without lysozyme and DNase I).

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged DAD with 5 column volumes of Elution Buffer.

  • Collect the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Assess the purity of the protein by SDS-PAGE. The expected molecular weight of the DAD monomer is approximately 20.3 kDa.

Protocol 2: Steady-State Kinetic Assay of DAD Activity

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of DAD by monitoring the consumption of the substrate, this compound (DHA).

Materials:

  • Purified DAD enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 7.5

  • This compound (DHA) stock solution in DMSO

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare a series of dilutions of the DHA stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 µM).

  • Set up the reaction mixture in a cuvette by adding Assay Buffer and the desired concentration of DHA. The final volume should be 1 mL.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of purified DAD enzyme to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at the wavelength of maximum absorbance for DHA (typically around 310 nm) over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHA.

  • Repeat the assay for each DHA concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 3: Crystallization of DAD by Hanging-Drop Vapor Diffusion

This protocol describes the crystallization of DAD using the hanging-drop vapor diffusion method, which may require limited proteolysis for optimal crystal growth.

Materials:

  • Purified and concentrated DAD enzyme (e.g., 5-10 mg/mL)

  • α-Chymotrypsin

  • Crystallization screening kits or custom-made precipitant solutions

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micro-pipettes and tips

  • Stereomicroscope

Procedure:

  • If required, perform limited proteolysis by incubating the purified DAD enzyme with a small amount of α-chymotrypsin (e.g., a 50:1 mass ratio of DAD to chymotrypsin) at room temperature for 1-3 hours.

  • Set up the crystallization plates by adding 500 µL of the precipitant solution to each reservoir well.

  • On a siliconized cover slip, mix 1-2 µL of the DAD protein solution with 1-2 µL of the reservoir solution.

  • Invert the cover slip and place it over the corresponding reservoir well, ensuring an airtight seal.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Periodically inspect the drops under a stereomicroscope for the formation of crystals over several days to weeks.

  • Once crystals appear, they can be harvested for X-ray diffraction analysis.

Protocol 4: Synthesis of a Biomimetic Iron(II) Complex

This protocol describes the synthesis of an iron(II) complex with a tris(imidazolyl)phosphine ligand, which serves as a structural and functional model for the active site of DAD.

Materials:

  • Tris(imidazolyl)phosphine ligand (e.g., tris(1-ethyl-4-isopropyl-imidazolyl)phosphine)

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • 2-Hydroxyacetophenone (substrate analog)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • All manipulations should be performed under an inert atmosphere using Schlenk techniques.

  • In a Schlenk flask, dissolve the tris(imidazolyl)phosphine ligand (1 equivalent) in anhydrous MeCN.

  • In a separate Schlenk flask, dissolve Fe(OTf)₂ (1 equivalent) in anhydrous MeCN.

  • Slowly add the iron(II) solution to the ligand solution with stirring.

  • To this solution, add 2-hydroxyacetophenone (1 equivalent) dissolved in a minimal amount of anhydrous MeCN.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitate the complex by adding anhydrous diethyl ether to the reaction mixture.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting complex can be characterized by X-ray crystallography, UV-Vis spectroscopy, and EPR spectroscopy.

Protocol 5: EPR Sample Preparation and Spectroscopy

This protocol details the preparation of a frozen solution sample of DAD for X-band EPR spectroscopy to probe the electronic structure of the iron center.

Materials:

  • Purified DAD enzyme (at a concentration of ~100 µM)

  • EPR tubes (e.g., Wilmad quartz tubes)

  • Liquid nitrogen

  • Cryoprotectant (e.g., glycerol, optional)

  • EPR spectrometer

Procedure:

  • Prepare the DAD sample in a suitable buffer. If a cryoprotectant is needed to ensure a glassed frozen sample, add glycerol to a final concentration of 10-20% (v/v).

  • If studying the enzyme-substrate complex, add a molar excess of the substrate (e.g., 5-fold) to the enzyme solution and incubate for a short period.

  • Transfer approximately 200-250 µL of the sample into an EPR tube.

  • Freeze the sample by slowly immersing the EPR tube in liquid nitrogen.

  • Store the frozen sample in liquid nitrogen until measurement.

  • Record the X-band EPR spectrum at cryogenic temperatures (e.g., 77 K). Typical spectrometer settings for a ferric DAD sample might include a microwave frequency of ~9.3 GHz, microwave power of ~0.2 mW, modulation frequency of 100 kHz, and modulation amplitude of 8 G.

  • Analyze the resulting spectrum to determine the g-values and obtain information about the spin state and coordination environment of the iron center.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2',4'-Dihydroxyacetophenone for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors related to the chosen synthetic method, reaction conditions, and reagent quality. The most common methods for this synthesis are the Fries rearrangement of resorcinol diacetate and the Friedel-Crafts acylation of resorcinol.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Method:

    • Friedel-Crafts Acylation: This method involves reacting resorcinol with an acylating agent (e.g., acetic acid, acetyl chloride, or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., zinc chloride or aluminum chloride). While direct, it can be prone to side reactions and the formation of stable complexes between the product and the catalyst, which can hinder product isolation.[1][2] Using a proton acid catalyst like sulfuric acid or a solid acid catalyst such as an ion-exchange resin can be an alternative to minimize metal-containing waste and simplify work-up.[1][3]

    • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (resorcinol diacetate) to a hydroxy aryl ketone.[4] It is often favored for its regioselectivity, which can be controlled by temperature. Low temperatures (below 60°C) typically favor the formation of the para-isomer (4-hydroxyacetophenone), while higher temperatures (above 160°C) favor the ortho-isomer. For this compound, a derivative of resorcinol, careful temperature control is crucial.

  • Optimize Reaction Conditions:

    • Catalyst Choice and Amount: In Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product. Ensure you are using the correct molar ratio. For the Fries rearrangement, the amount of catalyst can also influence the reaction rate and yield.

    • Temperature Control: As mentioned, temperature is a critical parameter for regioselectivity in the Fries rearrangement. For the Friedel-Crafts acylation of resorcinol with acetic acid and zinc chloride, a reaction temperature between 100-130°C has been shown to provide high quality and selectivity, whereas temperatures around 140°C can lead to increased coloration and a significant drop in selectivity.

    • Solvent Selection: The polarity of the solvent can influence the product ratio in the Fries rearrangement. In non-polar solvents, the ortho-product is often favored, while more polar solvents can increase the yield of the para-product. For Friedel-Crafts acylations, the choice of solvent can affect the solubility of the reaction complex and influence the product distribution.

    • Anhydrous Conditions: Both Friedel-Crafts acylation and Fries rearrangement are sensitive to moisture. Ensure all reagents and glassware are thoroughly dried to prevent deactivation of the Lewis acid catalyst and unwanted side reactions.

  • Check Reagent Quality:

    • The purity of resorcinol, the acylating agent, and the catalyst is paramount. Impurities can lead to side reactions and lower yields. Use freshly distilled or high-purity grade reagents.

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue, particularly in Friedel-Crafts acylations. The primary side products are often isomers (e.g., 2',6'-dihydroxyacetophenone) and poly-acylated products.

Troubleshooting Steps:

  • Control Reaction Temperature: In the Fries rearrangement, temperature is the primary determinant of ortho- vs. para-selectivity. Lower temperatures favor the para-product. For the synthesis of this compound from resorcinol, maintaining the reaction temperature within the optimal range (e.g., 100-130°C for the ZnCl₂ catalyzed reaction with acetic acid) is crucial to minimize the formation of undesired isomers.

  • Modify the Catalyst System:

    • The choice of Lewis acid can impact selectivity. Experimenting with different Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃) or using milder proton acid catalysts may improve the desired product ratio.

    • Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-36), can offer enhanced selectivity and easier separation from the reaction mixture.

  • Adjust Solvent Polarity: In the Fries rearrangement, increasing the solvent polarity can favor the formation of the para-isomer.

Question: How can I effectively purify this compound from the crude reaction mixture?

Answer: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Troubleshooting Steps:

  • Quenching and Work-up:

    • After the reaction is complete, the reaction mixture is typically quenched by carefully adding it to a mixture of ice and hydrochloric acid to decompose the catalyst-product complex.

    • The crude product often precipitates and can be collected by filtration.

  • Recrystallization:

    • Recrystallization from water or ethanol is a common and effective method for purifying the crude product. A single recrystallization from water can often yield high-purity this compound with minimal coloration.

    • If the product is oily or fails to crystallize, it may be due to the presence of impurities. In such cases, washing the crude solid with cold water or a small amount of cold ethanol on the filter can help remove some impurities.

  • Column Chromatography:

    • For difficult separations or to obtain very high purity material, flash column chromatography on silica gel is a viable option. A common eluent system is a mixture of hexane and ethyl acetate or hexane and acetone.

  • Decolorization:

    • If the product is colored, treating a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

The two primary methods are the Friedel-Crafts acylation of resorcinol and the Fries rearrangement of resorcinol diacetate. The Friedel-Crafts acylation involves the direct acylation of resorcinol using an acylating agent like acetic acid, acetyl chloride, or acetic anhydride with a Lewis or proton acid catalyst. The Fries rearrangement is the isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Which catalyst is best for the synthesis of this compound?

The "best" catalyst depends on the chosen synthetic method and desired outcome.

  • For Friedel-Crafts Acylation: Zinc chloride (ZnCl₂) is commonly used for the reaction of resorcinol with acetic acid. Aluminum chloride (AlCl₃) is another effective Lewis acid catalyst. Proton acids like sulfuric acid and solid acid catalysts such as strongly acidic ion-exchange resins are greener alternatives that can simplify workup.

  • For Fries Rearrangement: Aluminum chloride is a very common and effective catalyst. Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.

What is the effect of temperature on the Fries rearrangement?

Temperature has a significant impact on the regioselectivity of the Fries rearrangement.

  • Low temperatures (<60°C) favor the formation of the para-isomer through kinetic control.

  • High temperatures (>160°C) favor the formation of the ortho-isomer through thermodynamic control, as the ortho product can form a more stable bidentate complex with the catalyst.

Can I use acetic acid directly as an acylating agent in the Friedel-Crafts reaction?

Yes, acetic acid can be used directly as an acylating agent for resorcinol in the presence of a catalyst like zinc chloride or a proton acid. An advantage of this approach is that the only byproduct is water, making it a greener alternative to using acetyl chloride or acetic anhydride, which produce HCl and acetic acid as byproducts, respectively. Removing the water as it is formed can help drive the reaction to completion.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

MethodReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Friedel-Crafts AcylationResorcinol, Acetic AcidZinc ChlorideNone1201 hour72.8
Friedel-Crafts AcylationResorcinol, Acetic AcidSulfuric AcidNone12475 minutes68
Friedel-Crafts AcylationResorcinol, Acetic AcidAmberlyst 15None1246 hours60
Fries Rearrangement (general)Phenyl AcetateAluminum ChlorideNitrobenzeneLow-Higher p-isomer
Fries Rearrangement (general)Phenyl AcetateAluminum ChlorideNon-polarHigh-Higher o-isomer

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation with Zinc Chloride

This protocol is adapted from a patented procedure.

Materials:

  • Resorcinol (1.0 mol)

  • Acetic acid (1.5 mol)

  • Anhydrous zinc chloride (1.1 mol)

  • 18% Hydrochloric acid

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetic acid and anhydrous zinc chloride.

  • Heat the mixture to 60-80°C with stirring to dissolve the zinc chloride.

  • Add resorcinol to the mixture and raise the temperature to 120°C.

  • Maintain the reaction at 120°C for 1 hour.

  • After the reaction is complete, cool the mixture to 100°C and slowly add 500 mL of 18% hydrochloric acid to decompose the reaction complex.

  • Cool the mixture to 20°C to allow the product to crystallize.

  • Collect the crude product by filtration.

  • Wash the crude product with water or dilute hydrochloric acid.

  • Recrystallize the crude product from hot water to obtain purified this compound.

Protocol 2: Synthesis of this compound via Fries Rearrangement (General Procedure)

This is a general protocol for the Fries rearrangement. Specific conditions will need to be optimized for resorcinol diacetate.

Materials:

  • Resorcinol diacetate

  • Anhydrous aluminum chloride (or other Lewis acid)

  • Anhydrous solvent (e.g., nitrobenzene for para-selectivity, or a non-polar solvent for ortho-selectivity)

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, add resorcinol diacetate and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions with stirring.

  • After the addition is complete, slowly raise the temperature to the desired level (low temperature for para-product, high temperature for ortho-product) and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolate the crude product, which may precipitate or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Resorcinol, Acylating Agent, and Catalyst conditions Set Reaction Temperature and Stir reagents->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench with Ice and HCl monitor->quench filtration Filter Crude Product quench->filtration recrystallize Recrystallize from Water or Ethanol filtration->recrystallize chromatography Column Chromatography (Optional) filtration->chromatography product Pure 2',4'-Dihydroxy- acetophenone recrystallize->product chromatography->product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_yield start Low Yield Issue q1 Are Reaction Conditions Optimized? start->q1 q2 Is Reagent Quality High? q1->q2 Yes action1 Adjust Temperature, Catalyst Amount, and Solvent q1->action1 No a1_yes Yes a1_no No q3 Is the Purification Method Effective? q2->q3 Yes action2 Use High-Purity or Freshly Purified Reagents q2->action2 No a2_yes Yes a2_no No action3 Optimize Recrystallization or Use Chromatography q3->action3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No action1->q2 action2->q3 action3->end

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Purification of Crude 2',4'-Dihydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2',4'-Dihydroxyacetophenone via recrystallization.

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Troubleshoot: - Reheat - Add more solvent - Cool slower cool->oiling_out Oiling Out Occurs filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry the Crystals wash->dry end Pure this compound dry->end oiling_out->dissolve

Caption: Workflow for the recrystallization of this compound.

Experimental Protocol

This protocol outlines a general procedure for the purification of crude this compound by recrystallization. The choice of solvent and specific temperatures will depend on the nature and quantity of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, water, or a mixture)[1][2]

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, alcohols like ethanol and isopropanol are good candidates.[1] Water can also be used, especially for removing alcohol-soluble impurities.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent to maximize yield.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a desiccator or a low-temperature oven.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a melting point of 143-144.5 °C. A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^2)
Methanol 293.152.58
313.156.02
333.1512.98
Ethanol 293.153.12
313.157.15
333.1514.89
Isopropanol 293.153.65
313.158.21
333.1516.95
n-Butanol 293.152.89
313.156.54
333.1513.87
Ethyl Acetate 293.152.15
313.155.12
333.1511.23
Benzene 293.150.12
313.150.35
333.150.89

Data adapted from the Journal of Chemical & Engineering Data.

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly supersaturated. To resolve this:

  • Reheat the solution: Add a small amount of additional hot solvent to dissolve the oil completely.

  • Slow down the cooling process: Allow the flask to cool very slowly. You can insulate the flask to achieve this.

  • Use a seed crystal: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Change the solvent: If oiling out persists, consider using a lower-boiling point solvent or a different solvent system.

Q2: No crystals have formed even after cooling the solution in an ice bath. What is the problem?

A2: This is likely due to one of two reasons:

  • Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form. To fix this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature, but crystal nucleation has not occurred. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much or warm solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.

Q4: The recrystallized product is still colored. How can I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Use activated charcoal: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.

  • Repeat the recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the appearance of pure this compound?

A1: Pure this compound is a yellow-brown to reddish-brown fine crystalline powder.

Q2: What are the key safety precautions when handling this compound?

A2: this compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.

Q3: In which solvents is this compound most soluble?

A3: this compound has high solubility in polar organic solvents such as isopropanol, ethanol, and methanol, especially at elevated temperatures. It is less soluble in non-polar solvents like benzene and has low solubility in water. It can also be dissolved in hot glacial acetic acid and pyridine.

Q4: What is the melting point of this compound?

A4: The literature melting point of this compound is in the range of 143-144.5 °C.

Q5: How can I store purified this compound?

A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to moisture.

References

Troubleshooting common side reactions in resacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of resacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during resacetophenone synthesis?

A1: Temperature control is the most critical factor. Overheating the reaction mixture, especially above 150-160°C, can lead to the formation of undesirable resinous by-products and a decrease in the yield of the desired product.[1][2]

Q2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

A2: The formation of a dark, oily product often indicates the presence of significant impurities and resinous by-products. This is typically caused by excessive heating during the reaction. To obtain a crystalline product, it is crucial to maintain the reaction temperature within the recommended range and to follow the purification protocol carefully.

Q3: I have a low yield of resacetophenone. What are the potential causes?

A3: Low yields can result from several factors:

  • Inadequate Temperature Control: Both temperatures that are too low (incomplete reaction) or too high (side reactions) can reduce the yield.

  • Moisture in Reagents: The use of anhydrous zinc chloride is crucial. Moisture can deactivate the catalyst and hinder the reaction.

  • Impure Reactants: The purity of resorcinol and glacial acetic acid can affect the reaction outcome.

  • Losses During Workup and Purification: Ensure complete precipitation of the product and minimize losses during filtration and recrystallization steps.

Q4: What is the orange-red solid that sometimes forms alongside the product?

A4: An orange-red product can form, particularly if the reaction temperature is too high.[2] While its exact structure is complex and can vary, it is considered an impurity. The yield of this colored by-product increases at the expense of resacetophenone formation when the reaction is overheated.[2] Proper purification steps, including washing with dilute hydrochloric acid and recrystallization, are effective in removing this impurity.

Q5: Can I use a different Lewis acid instead of zinc chloride?

A5: While zinc chloride is the most commonly used catalyst for this reaction, other Lewis acids like aluminum chloride and boron trifluoride have also been reported for similar acylation reactions.[2] However, reaction conditions may need to be optimized for different catalysts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of resacetophenone.

Problem Potential Cause Recommended Solution
Low Yield Reaction temperature was too low, leading to incomplete conversion.Ensure the reaction mixture reaches the optimal temperature range (145-155°C) to initiate the reaction. Monitor the reaction progress.
Reaction temperature was too high, leading to the formation of by-products.Carefully control the heating to prevent the temperature from exceeding 160°C. Remove the heat source once the reaction becomes self-sustaining.
Zinc chloride catalyst was not anhydrous.Use freshly fused or commercially available anhydrous zinc chloride. Protect the reaction from atmospheric moisture.
Inefficient product isolation.Ensure complete precipitation by cooling the reaction mixture in an ice bath. Wash the precipitate thoroughly with cold, dilute HCl to remove zinc salts.
Product is a Dark Red or Brown Oil/Solid Excessive heating leading to resinification and formation of colored impurities.Maintain strict temperature control. The reaction mixture turning deep red is an indicator of by-product formation.
Incomplete removal of impurities during workup.Dissolve the crude product in a dilute sodium hydroxide solution, treat with activated carbon to remove colored impurities, filter, and then re-precipitate the product by acidification with HCl.
Difficulty in Product Crystallization Presence of resinous impurities inhibiting crystallization.Purify the crude product by dissolving it in dilute alkali, treating with charcoal, and re-precipitating. If the product is still oily, attempt trituration with a small amount of cold solvent (e.g., water or dilute HCl) to induce crystallization.
Insufficient cooling during precipitation.After pouring the reaction mixture into acidic water, ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

Experimental Protocols

Synthesis of Resacetophenone

This protocol is based on established literature procedures.

Materials:

  • Resorcinol

  • Anhydrous Zinc Chloride

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, carefully dissolve anhydrous zinc chloride (1.65 parts by weight) in hot glacial acetic acid (1.65 parts by weight).

  • To this hot solution, slowly add resorcinol (1 part by weight) with constant stirring.

  • Heat the mixture on a sand bath until it begins to boil gently (approximately 145-152°C).

  • Remove the heating source and allow the reaction to proceed. The temperature should not exceed 159°C.

  • After the initial reaction subsides (about 20 minutes), cool the mixture.

  • Pour the cooled reaction mixture into a mixture of concentrated hydrochloric acid and cold water (1:1 v/v).

  • Cool the resulting solution in an ice bath to precipitate the crude resacetophenone.

  • Filter the solid product and wash it thoroughly with dilute hydrochloric acid to remove any remaining zinc salts.

  • Further purify the product by recrystallization from hot water, dilute hydrochloric acid, or ethanol.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of resacetophenone.

G Experimental Workflow for Resacetophenone Synthesis A 1. Reaction Setup - Dissolve ZnCl2 in hot glacial acetic acid - Add resorcinol B 2. Heating - Heat to 145-152°C - Control temperature below 159°C A->B Heat C 3. Quenching & Precipitation - Pour into cold HCl/water - Cool in ice bath B->C Cool & Quench D 4. Filtration & Washing - Filter the solid - Wash with dilute HCl C->D Isolate E 5. Purification - Recrystallization (e.g., from ethanol) D->E Purify F Pure Resacetophenone E->F G Troubleshooting Flowchart for Resacetophenone Synthesis Start Problem Encountered LowYield Low Yield? Start->LowYield DarkProduct Dark/Oily Product? Start->DarkProduct CheckTemp Check Temperature Control (Too high or too low?) LowYield->CheckTemp Yes CheckReagents Check Reagent Purity (Anhydrous ZnCl2?) LowYield->CheckReagents Yes CheckWorkup Review Workup Procedure (Losses during transfer/washing?) LowYield->CheckWorkup Yes Overheating Probable Overheating DarkProduct->Overheating Yes PurificationIssue Ineffective Purification DarkProduct->PurificationIssue Yes OptimizeTemp Optimize Heating Profile CheckTemp->OptimizeTemp UseAnhydrous Ensure Anhydrous Conditions CheckReagents->UseAnhydrous RefineWorkup Refine Isolation Technique CheckWorkup->RefineWorkup Overheating->OptimizeTemp ImprovePurification Improve Purification (e.g., charcoal treatment) PurificationIssue->ImprovePurification

References

Optimizing reaction conditions for the alkylation of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2',4'-Dihydroxyacetophenone. Our aim is to facilitate the smooth execution of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of this compound?

The main challenge is achieving regioselectivity. This compound has two hydroxyl groups at the 2'- and 4'- positions. The 4'-hydroxyl group is generally more acidic and sterically accessible, making it more reactive towards alkylation. However, controlling the reaction to selectively alkylate only the 4'-position without side reactions can be difficult.[1][2] The 2'-hydroxyl group can form an intramolecular hydrogen bond with the adjacent acetyl group, which can influence its reactivity.[3]

Q2: Which position is preferentially alkylated and why?

Under many common conditions, the 4'-hydroxyl group is preferentially alkylated. This is attributed to its higher acidity compared to the 2'-hydroxyl group. The phenolate anion formed at the 4'-position is a more potent nucleophile, leading to selective O-alkylation at this site.[2][3]

Q3: What are the common side products in this reaction?

Common side products include:

  • 2',4'-Dialkoxyacetophenone: This results from the alkylation of both hydroxyl groups.

  • 2'-Alkoxy-4'-hydroxyacetophenone: Alkylation at the less favored 2'-position.

  • C-Alkylated Products: The phenolate ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.

Q4: How can I favor O-alkylation over C-alkylation?

The choice of solvent is critical. Polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and Acetonitrile (CH3CN) generally favor O-alkylation. In contrast, protic solvents like water or ethanol can promote C-alkylation by solvating the phenolate oxygen through hydrogen bonding, making it less available for nucleophilic attack.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

  • Possible Cause: The base used may be too weak to effectively deprotonate the phenolic hydroxyl group.

  • Solution: While weaker bases like sodium bicarbonate may be insufficient, stronger bases like potassium carbonate (K2CO3), or sodium hydroxide (NaOH) are often used. For highly regioselective alkylation at the 4'-position, Cesium Bicarbonate (CsHCO3) has been shown to be particularly effective. Ensure the base is of good quality and has been stored properly to avoid deactivation by moisture.

  • Possible Cause: The reaction temperature may be too low.

  • Solution: Many alkylation reactions of phenols require heating to proceed at a reasonable rate. Typical temperatures range from 50-100 °C. For the highly regioselective alkylation using Cesium Bicarbonate in acetonitrile, temperatures of 60-80 °C are recommended.

  • Possible Cause: Presence of water in the reaction.

  • Solution: If using a moisture-sensitive base like sodium hydride (NaH), ensure all glassware is thoroughly dried and the solvent is anhydrous. Any water present will quench the base.

Problem 2: Formation of a significant amount of the dialkylated product.

  • Possible Cause: The reaction time is too long, or the temperature is too high.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the mono-alkylated product is predominantly formed, work up the reaction to prevent further alkylation. Extended reaction times can lead to the formation of the dialkylated side product.

  • Possible Cause: An excess of the alkylating agent and/or base is being used.

  • Solution: Carefully control the stoichiometry. Using a slight excess of the alkylating agent is common, but a large excess will drive the reaction towards dialkylation. A recently developed method using Cesium Bicarbonate as the base has been shown to minimize the formation of bis-alkylated products.

Problem 3: The major product is the 2'-O-alkylated isomer instead of the desired 4'-O-alkylated product.

  • Possible Cause: While less common, certain reaction conditions could favor alkylation at the 2'-position.

  • Solution: To ensure high regioselectivity for the 4'-position, the use of Cesium Bicarbonate in acetonitrile at 80 °C is a highly recommended and effective method, yielding up to 95% of the 4-alkylated product. Traditional methods using bases like K2CO3 in solvents like acetone can sometimes lead to mixtures of products.

Problem 4: Difficulty in purifying the product from starting material and/or byproducts.

  • Possible Cause: The polarity of the desired product, starting material, and byproducts may be very similar.

  • Solution: Flash column chromatography is a common and effective method for purification. A solvent system such as Ethyl Acetate/Hexanes can be used to separate the components. Recrystallization from a suitable solvent is another potential purification technique.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of this compound

BaseSolventTemperature (°C)Alkylating AgentProduct(s)YieldReference
CsHCO3Acetonitrile80Alkyl Bromides4'-Alkoxy-2'-hydroxyacetophenone68-95%
K2CO3AcetoneRefluxEthyl Iodide4'-Ethoxy-2'-hydroxyacetophenoneNot specified
KOHEthanolRefluxEthyl Iodide4'-Ethoxy-2'-hydroxyacetophenone25%
Na2CO3, NaHCO3, KHCO3DMF, DMSO, Acetone, THF, CH3CNVigorous HeatingAlkyl Halides4'-Alkoxy-2'-hydroxyacetophenoneLow yields, complex mixtures

Experimental Protocols

Protocol 1: Regioselective 4'-O-Alkylation using Cesium Bicarbonate

  • To a solution of this compound (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add the alkyl bromide (15.0 mmol).

  • Add Cesium Bicarbonate (CsHCO3) (2.9 g, 15 mmol).

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture to remove the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography using a gradient of Ethyl Acetate in Hexanes to obtain the pure 4'-alkoxy-2'-hydroxyacetophenone.

Visualizations

Reaction_Mechanism Start This compound Phenolate 4'-Phenolate Anion Start->Phenolate + Base (-H+) TransitionState SN2 Transition State Phenolate->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product 4'-Alkoxy-2'-hydroxyacetophenone TransitionState->Product - X- SideProduct Dialkylated Product Product->SideProduct + Base, R-X (Side Reaction)

Caption: Reaction mechanism for the selective 4'-O-alkylation.

Experimental_Workflow Start 1. Combine Reactants (Dihydroxyacetophenone, Alkyl Halide, Base, Solvent) Reaction 2. Heat Reaction Mixture (e.g., 80°C, 6h) Start->Reaction Workup 3. Cool and Filter Reaction->Workup Concentration 4. Concentrate Filtrate Workup->Concentration Purification 5. Purify via Chromatography Concentration->Purification Analysis 6. Characterize Product (NMR, MS) Purification->Analysis

Caption: General experimental workflow for alkylation.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction? CheckBase Is the base strong enough? (e.g., CsHCO3, K2CO3) Start->CheckBase Yes SideProducts Significant Side Products? (e.g., Dialkylation) Start->SideProducts No IncreaseTemp Is the temperature adequate? (e.g., 60-80°C) CheckBase->IncreaseTemp Yes Solution1 Use a stronger base CheckBase->Solution1 No IncreaseTemp->SideProducts Yes Solution2 Increase reaction temperature IncreaseTemp->Solution2 No SideProducts->Start No, successful reaction CheckStoichiometry Check Reactant Ratios (Avoid large excess of alkylating agent) SideProducts->CheckStoichiometry Yes ReduceTime Monitor reaction by TLC and reduce reaction time CheckStoichiometry->ReduceTime Yes Solution3 Optimize stoichiometry CheckStoichiometry->Solution3 No Solution4 Shorten reaction time ReduceTime->Solution4 No

Caption: Troubleshooting decision tree for the alkylation reaction.

References

How to prevent discoloration during 2',4'-Dihydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration during the synthesis of 2',4'-Dihydroxyacetophenone (also known as Resacetophenone).

Troubleshooting Guide: Preventing and Removing Discoloration

Discoloration, often appearing as a yellow, orange, red, or brown hue in the final product, is a common issue in this compound synthesis. This is typically indicative of impurities arising from side reactions or degradation. Below are common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Final product is significantly colored (e.g., yellow to brown). High Reaction Temperature: Temperatures exceeding 130°C can promote the formation of colored byproducts.[1]Maintain the reaction temperature between 100-130°C for syntheses utilizing zinc chloride as a catalyst.[1]
Presence of Water: Moisture in the reagents (resorcinol, acetic acid, zinc chloride) can lead to undesirable side reactions.Use essentially anhydrous reagents.[1] If reagents are old or have been exposed to air, consider drying them prior to use.
Oxidation: The dihydroxy-substituted aromatic ring is susceptible to air oxidation, which can form colored quinone-like structures. This is exacerbated by the presence of metal catalysts or exposure to light.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize exposure of the reaction mixture and isolated product to light and air.[2]
Catalyst-Related Impurities: Lewis acids like zinc chloride, if not fully removed during workup, can contribute to color.- Thoroughly wash the crude product with dilute hydrochloric acid to remove residual zinc salts.[3] - Consider using a solid acid catalyst, such as a strongly acidic ion-exchange resin (e.g., Amberlyst 15), which can be easily removed by filtration and is reported to reduce coloration.
Product color darkens during purification or storage. Air and Light Sensitivity: this compound is sensitive to light and can oxidize upon exposure to air, leading to discoloration over time.- Store the purified product in a cool, dark place, preferably under an inert atmosphere.- Use amber-colored vials for storage.
Residual Impurities: Trace impurities may catalyze degradation during storage.Ensure high purity is achieved through proper recrystallization and/or decolorization techniques.
Recrystallization fails to remove color effectively. Highly Colored Impurities Present: Some byproducts may co-crystallize with the product or be difficult to remove by recrystallization alone.- Perform a decolorization step using activated charcoal before recrystallization. (See Protocol 3).- For stubborn coloration, column chromatography (silica gel or reversed-phase) can be an effective, albeit more resource-intensive, purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration in the synthesis of this compound?

A1: The primary cause of discoloration is typically the formation of colored byproducts due to side reactions. High reaction temperatures (above 130°C) are a major contributor to this issue, leading to a significant drop in product selectivity and an increase in coloration. Oxidation of the phenol groups is another significant factor, which can be accelerated by air, light, and certain metal catalysts.

Q2: How does the choice of catalyst affect product color?

A2: The catalyst plays a crucial role. While zinc chloride is effective, it can lead to colored products and requires an acidic workup to be removed. Using a strongly acidic ion-exchange resin as a catalyst has been shown to effectively decrease coloration and simplifies catalyst removal through filtration.

Q3: Can I use distillation to purify colored this compound?

A3: Distillation is generally not recommended for purifying this compound on a laboratory scale. The compound has a high boiling point and a tendency to sublime, which can make distillation difficult and lead to product loss.

Q4: My product looks clean after recrystallization but turns yellow after a few days. What should I do?

A4: This is likely due to slow oxidation upon exposure to air and/or light. Ensure your product is thoroughly dried and store it in an amber vial, in a desiccator, and under an inert atmosphere if possible. Storing it in a freezer can also slow down degradation.

Q5: How much activated charcoal should I use for decolorization?

A5: It is best to use a minimal amount of activated charcoal. Start with a small amount (e.g., the tip of a spatula for a lab-scale reaction) added to the hot solution before recrystallization. Using an excessive amount can lead to a significant loss of your desired product due to adsorption.

Quantitative Data Summary

The reaction temperature has a pronounced effect on the selectivity of the reaction and the quality of the resulting this compound.

Reaction Temperature (°C)Selectivity for this compoundProduct Color DescriptionPurity after a single recrystallization
100-130>98%Uncolored or slightly colored97-99%
14087.5%Considerably coloredLower, requires multiple recrystallizations

Data compiled from patent literature describing the reaction of resorcinol and acetic acid in the presence of zinc chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound using Zinc Chloride (Low-Color Method)

This protocol is adapted from a method designed to produce high-purity, low-color this compound.

Materials:

  • Resorcinol (1.0 mol, 110.1 g)

  • Glacial Acetic Acid (1.5 mol, 90.0 g)

  • Anhydrous Zinc Chloride (1.1 mol, 150.0 g)

  • 18% Hydrochloric Acid solution

  • Deionized Water

Procedure:

  • To a flask equipped with a stirrer, thermometer, and reflux condenser, add glacial acetic acid and anhydrous zinc chloride.

  • Heat the mixture to 60-80°C to dissolve the zinc chloride.

  • Add resorcinol to the mixture.

  • Raise the temperature to 120°C and maintain for 1 hour.

  • After the reaction is complete, cool the mixture to 100°C.

  • Carefully add 500 mL of 18% hydrochloric acid to decompose the reaction complex.

  • Cool the mixture to 5-10°C in an ice bath to precipitate the crude product.

  • Collect the crude product by filtration and wash with cold, dilute hydrochloric acid, followed by cold deionized water.

  • Proceed with recrystallization (Protocol 2). A single recrystallization from water is often sufficient to yield a pale yellow to white product with a purity of >98%.

Protocol 2: Recrystallization of this compound

This is a general procedure for purifying the crude product obtained from synthesis.

Materials:

  • Crude this compound

  • Deionized Water or dilute (1:11) HCl solution

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Place the crude, colored product into an Erlenmeyer flask.

  • Add deionized water (approximately 15-20 mL per gram of crude product).

  • Heat the mixture to 95-100°C with stirring until the solid is completely dissolved.

  • If the solution is colored, consider the optional decolorization step in Protocol 3.

  • If the solution is clean, remove it from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the crystals in a vacuum oven or desiccator. The expected melting point of the pure product is 144-146°C.

Protocol 3: Decolorization using Activated Charcoal

This protocol should be inserted into the recrystallization procedure if the initial hot solution is colored.

Procedure:

  • After the crude product has completely dissolved in the hot solvent (Step 3 of Protocol 2), remove the flask from the direct heat source to prevent bumping.

  • Add a very small amount of activated charcoal to the hot solution (e.g., an amount that fits on the tip of a spatula).

  • Swirl the flask for a few minutes. The solution should become colorless or light gray.

  • To remove the fine charcoal particles, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Proceed with the cooling and crystallization steps (Step 5 onwards in Protocol 2).

Visualizations

Below are diagrams illustrating key processes and relationships in the synthesis of this compound.

G Workflow for Low-Discoloration Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants Anhydrous Reactants (Resorcinol, Acetic Acid, ZnCl2) reaction Heat to 120°C for 1 hour reactants->reaction quench Cool & Decompose with HCl reaction->quench Reaction Complete precipitate Precipitate in Ice Bath quench->precipitate filtration Filter & Wash Crude Product precipitate->filtration decolorize Decolorize with Activated Charcoal (Optional) filtration->decolorize Crude Product recrystallize Recrystallize from Hot Water decolorize->recrystallize dry Dry Purified Product recrystallize->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for synthesizing low-color this compound.

G Factors Contributing to Discoloration discoloration Discoloration (Colored Impurities) temp High Temperature (> 130°C) temp->discoloration oxidation Oxidation (Air/Light Exposure) oxidation->discoloration water Presence of Water (Moisture in Reagents) water->discoloration catalyst Catalyst Impurities (Residual Metal Salts) catalyst->discoloration temp_control Temperature Control (100-130°C) temp_control->temp Prevents inert_atm Inert Atmosphere & Light Protection inert_atm->oxidation Prevents anhydrous Use Anhydrous Reagents anhydrous->water Prevents purification Thorough Purification (Washing, Recrystallization) purification->catalyst Removes

Caption: Key factors causing discoloration and their respective prevention strategies.

References

Challenges in the scalability of 2',4'-Dihydroxyacetophenone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2',4'-Dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Friedel-Crafts acylation of resorcinol and the Fries rearrangement of resorcinol diacetate. The acylation of resorcinol is often carried out using acetic acid in the presence of a catalyst.[1][2][3] Common acylating agents include acetic anhydride and acetyl chloride, though acetic acid is considered a greener option.[1][2] The Fries rearrangement converts phenolic esters to hydroxyaryl ketones by heating under acidic conditions.

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Key scalability challenges include:

  • Catalyst Choice and Waste: Traditional methods often employ a molar excess of Lewis acids like zinc chloride, leading to significant waste disposal issues.

  • Product Purity: Achieving high purity (e.g., 99%) can be difficult due to the formation of isomers and byproducts, requiring specialized purification steps.

  • Reaction Conditions: Precise control over reaction temperature and time is crucial to maximize yield and minimize byproduct formation.

  • Oxidation Sensitivity: The compound's sensitivity to oxidation necessitates specialized handling and processing equipment.

  • Raw Material Costs: Volatility in the price of raw materials can impact the economic viability of large-scale production.

Q3: What are some greener alternatives to traditional synthesis methods?

A3: Green chemistry principles are being applied to the synthesis of this compound. This includes the use of solid acid catalysts like montmorillonite clay, sulfated zirconia, and ion exchange resins (e.g., Amberlyst-36) as reusable and non-polluting alternatives to Lewis acids. Solvent-free synthesis and other catalytic processes are also being explored to minimize environmental impact. Mechanochemical methods, such as ball milling and twin-screw extrusion for the Fries rearrangement, offer a solvent-free approach with high conversion rates.

Q4: What are the main impurities and byproducts to look out for?

A4: Depending on the synthesis route, common impurities can include unreacted starting materials (resorcinol, acetic acid), partially reacted intermediates, and positional isomers. In the Fries rearrangement, both ortho and para isomers can be formed, and the ratio is highly dependent on reaction conditions. Oxidation of the phenolic groups can also lead to colored impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of byproducts due to side reactions. - Loss of product during workup and purification.- Increase reaction time or temperature, monitoring for byproduct formation. - Optimize the molar ratio of reactants and catalyst. - For the Fries rearrangement, consider using a mechanochemical approach to improve conversion. - Refine the purification protocol to minimize losses.
Product Discoloration (Yellowing/Browning) - Oxidation of the dihydroxyacetophenone. - Presence of colored impurities from side reactions.- Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use decolorizing agents like activated carbon during recrystallization. - Ensure the purity of starting materials.
Poor Selectivity (Isomer Formation) - In the Fries rearrangement, reaction conditions favor the formation of the undesired isomer.- Adjust the reaction temperature and solvent polarity. Lower temperatures and polar solvents tend to favor the para isomer in the Fries rearrangement. - Investigate different catalysts that may offer better regioselectivity.
Difficulty in Purification - Presence of impurities with similar solubility to the product. - Oily product that is difficult to crystallize.- Employ column chromatography (e.g., silica gel) for separation of closely related impurities. - Try different recrystallization solvents or solvent mixtures. - If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Lack of precise control over reaction parameters (temperature, stirring, addition rates).- Implement stringent quality control for all starting materials. - Utilize automated reaction systems for better control and reproducibility. - Carefully document all experimental parameters for each batch.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Method Catalyst Acylating Agent Reaction Temperature (°C) Reaction Time Yield (%) Purity (%) Key Challenges
Friedel-Crafts Acylation Zinc ChlorideAcetic Acid100-1301 hour72.899+Stoichiometric use of Lewis acid, waste disposal.
Friedel-Crafts Acylation Proton Acid (e.g., H₂SO₄)Acetic Acid80-1300.5-30 hours60-7299.1-99.7Removal of water formed during the reaction.
Fries Rearrangement (Mechanochemical) p-Toluenesulfonic acid-75-100 (extrusion)3 minutes (residence time)Quantitative conversionIsomer ratio dependent on conditionsIsomer separation.
Acylation with Solid Acid Catalyst Amberlyst-36Acetic AcidNot specifiedNot specifiedNot specifiedNot specifiedCatalyst reusability and activity over time.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation using Zinc Chloride
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous zinc chloride (1.1 mol) in glacial acetic acid (1.5 mol).

  • Reaction: Add resorcinol (1.0 mol) to the mixture.

  • Heating: Heat the reaction mixture to 100-130°C and maintain this temperature for 1 hour.

  • Work-up: After the reaction is complete, cool the mixture and decompose it by adding 18% hydrochloric acid.

  • Purification: The crude product can be purified by recrystallization from water to yield pale yellow to white crystals.

Protocol 2: Synthesis via Fries Rearrangement (General Lab Scale)
  • Esterification: Acetylate resorcinol with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form resorcinol diacetate.

  • Rearrangement: Heat the purified resorcinol diacetate with a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent or neat. The reaction temperature will influence the ratio of ortho and para isomers.

  • Hydrolysis: Quench the reaction mixture with ice and hydrochloric acid to hydrolyze the intermediate and precipitate the product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reactants (Resorcinol, Acylating Agent) reaction Reaction with Catalyst (e.g., ZnCl2, H2SO4, Solid Acid) start->reaction quench Quenching/Decomposition (e.g., with HCl) reaction->quench extraction Extraction/Filtration quench->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography extraction->chromatography drying Drying recrystallization->drying chromatography->drying analysis Purity and Structure (HPLC, NMR, MS) drying->analysis

Caption: General workflow for the synthesis and purification of this compound.

fries_rearrangement_pathway Fries Rearrangement for this compound resorcinol Resorcinol resorcinol_diacetate Resorcinol Diacetate resorcinol->resorcinol_diacetate Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->resorcinol_diacetate lewis_acid Lewis Acid (e.g., AlCl3) + Heat resorcinol_diacetate->lewis_acid ortho_isomer 2',6'-Dihydroxyacetophenone (ortho-isomer) lewis_acid->ortho_isomer Rearrangement para_isomer This compound (para-isomer) lewis_acid->para_isomer Rearrangement

Caption: Simplified reaction pathway of the Fries rearrangement to produce isomers.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed? check_reaction Reaction Complete? start->check_reaction Yes check_conditions Optimal Conditions? check_reaction->check_conditions No solution1 Increase reaction time/ temperature check_reaction->solution1 Yes check_purification Purification Loss? check_conditions->check_purification No solution2 Optimize reactant ratios/ catalyst loading check_conditions->solution2 Yes solution3 Refine workup and purification steps check_purification->solution3 Yes

Caption: A logical flow for troubleshooting low product yield in synthesis.

References

Resolving solubility issues of 2',4'-Dihydroxyacetophenone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2',4'-Dihydroxyacetophenone (CAS: 89-84-9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a relatively polar compound. It exhibits good solubility in many polar organic solvents but has limited solubility in water and non-polar solvents. It is soluble in hot alcohol, pyridine, and glacial acetic acid.[1][2][3] Conversely, it is nearly insoluble in ether, benzene, and chloroform.[1][2]

Q2: I'm having trouble dissolving this compound in water. Is this expected?

A2: Yes, this is expected. The aqueous solubility of this compound is quite low, reported to be approximately 1 g/L at 20°C. The molecule's hydrophobic sections hinder effective interaction with water molecules. Furthermore, it has been noted that the compound can slowly decompose in water. For aqueous buffers, consider pH adjustment or the use of co-solvents.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in most organic solvents increases significantly with a rise in temperature. If you are experiencing difficulty dissolving the compound at room temperature, gentle heating can be an effective strategy to enhance dissolution. For example, it is notably soluble in hot alcohol.

Q4: Can pH be adjusted to improve aqueous solubility?

A4: Yes, pH can influence its solubility. This compound has two phenolic hydroxyl groups, and its pKa is predicted to be around 7.96. In alkaline conditions (pH > 8), these groups will deprotonate, forming a more polar phenolate salt which should exhibit higher aqueous solubility. Conversely, in highly acidic conditions, the carbonyl group could be protonated, which might also affect solubility. Careful pH management is crucial as extreme conditions could lead to degradation.

Q5: What are the best organic solvents for preparing a stock solution?

A5: Based on available data, alcohols like ethanol and isopropanol are excellent choices. DMSO is also commonly used, with one source reporting a high solubility of 100 mg/mL, though sonication may be required. Other suitable solvents include methanol, n-propanol, n-butanol, and ethyl acetate. For long-term storage, DMSO stock solutions should be stored in aliquots at -20°C (stable for up to one month) or -80°C (stable for up to six months) to prevent degradation from repeated freeze-thaw cycles.

Q6: My compound precipitated out of solution after I added it to my aqueous buffer. What happened?

A6: This is a common issue when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the compound has low solubility. The organic solvent concentration is no longer high enough to keep the compound dissolved. To resolve this, you can try:

  • Decreasing the final concentration of the compound.

  • Increasing the percentage of the organic co-solvent in the final buffer (ensure it doesn't affect your experiment).

  • Adjusting the pH of the aqueous buffer to a range where the compound is more soluble.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound won't dissolve at room temperature. Insufficient solvent power at ambient temperature.Gently warm the solution while stirring. The solubility of this compound generally increases with temperature. Use of an ultrasonic bath can also help break up solid particles and accelerate dissolution.
Solution is cloudy or hazy. The compound has reached its solubility limit (saturated solution) or is forming a fine suspension.Verify you are not exceeding the known solubility limit in that solvent. Try adding more solvent to decrease the concentration. If using a mixed-solvent system, the ratio may be incorrect.
Compound dissolves initially but then crashes out. The solution was supersaturated, or the temperature decreased, lowering solubility. This is common when diluting a stock from a strong organic solvent into an aqueous one.Re-dissolve by warming and then allow it to cool slowly. Consider using a co-solvent system or adjusting the pH of your final solution to maintain solubility.
Solution has an unexpected color change. The compound may be degrading, or it could be reacting with ions in the solution. A reaction with iron chloride, for instance, produces a red hue.Prepare solutions fresh, especially aqueous solutions, as the compound can slowly decompose in water. Ensure your glassware is clean and your solvents are free from metal ion contamination.

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents. The data is compiled from multiple sources for easy comparison.

SolventClassificationReported SolubilityTemperature (°C)Reference(s)
WaterProtic, Polar~1 g/L20
EthanolProtic, PolarSolubleNot Specified
MethanolProtic, PolarSolubleNot Specified
IsopropanolProtic, PolarHighest solubility among tested alcohols20 - 60
n-ButanolProtic, PolarSoluble20 - 60
Glacial Acetic AcidProtic, PolarSolubleNot Specified
DMSOAprotic, PolarSlightly Soluble to 100 mg/mLNot Specified
Ethyl AcetateAprotic, PolarSoluble20 - 60
BenzeneAprotic, Non-PolarNearly InsolubleNot Specified
ChloroformAprotic, Non-PolarNearly InsolubleNot Specified
EtherAprotic, Non-PolarNearly InsolubleNot Specified

Note: The qualitative term "Soluble" indicates that the compound dissolves readily, but specific quantitative data may vary. A significant discrepancy exists for DMSO, suggesting solubility may depend heavily on the purity and handling of both the solute and solvent.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature. This method was used in a comprehensive study of its solubility in various monosolvents and binary solvents.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Ethanol)

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer

  • Syringe with a 0.45 µm filter

  • Pre-weighed vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Temperature Control: Set the thermostatic water bath to the desired experimental temperature (e.g., 25°C) and allow it to circulate through the jacketed glass vessel to ensure a stable internal temperature.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in the jacketed vessel. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A minimum of 24 hours is recommended to ensure saturation.

  • Sample Withdrawal: Stop stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

  • Filtration: Immediately pass the sample through the 0.45 µm filter into a pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Weighing: Cap the vial and accurately weigh the saturated solution using an analytical balance.

  • Solvent Evaporation: Place the uncapped vial in a drying oven at a moderate temperature (e.g., 60°C) or in a vacuum desiccator until all the solvent has evaporated and a constant weight of the dried solid is achieved.

  • Final Weighing: Accurately weigh the vial containing the dried solid residue.

  • Calculation: Calculate the solubility (e.g., in g/100g of solvent) using the masses of the saturated solution, the dried solid, and the empty vial.

Visualizations

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent C Stir mixture in jacketed vessel for 24h to reach equilibrium A->C B Set thermostatic bath to target temperature B->C D Stop stirring and allow solids to settle for 2h C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter into a pre-weighed vial E->F G Weigh the saturated solution F->G H Evaporate solvent to dryness G->H I Weigh dried solid residue H->I J Calculate Solubility I->J

Diagram 1: Workflow for Gravimetric Solubility Determination.

G Diagram 2: Troubleshooting Solubility Issues Start Start: Compound does not dissolve CheckSolvent Is the solvent appropriate? (e.g., polar organic) Start->CheckSolvent CheckConc Is the concentration below the known solubility limit? CheckSolvent->CheckConc Yes ChangeSolvent Action: Choose a better solvent (e.g., Isopropanol, DMSO) CheckSolvent->ChangeSolvent No ApplyHeat Apply gentle heat and/or sonication CheckConc->ApplyHeat Yes ReduceConc Action: Reduce concentration by adding more solvent CheckConc->ReduceConc No StillIssue1 Still not dissolving? ApplyHeat->StillIssue1 CheckpH Is this an aqueous solution? Can pH be adjusted? StillIssue1->CheckpH Yes Success Success: Compound Dissolved StillIssue1->Success No ChangeSolvent->Start ReduceConc->Start AdjustpH Action: Adjust pH to > 8 to form a more soluble salt CheckpH->AdjustpH Yes ConsiderDegradation Warning: Consider potential degradation. Prepare fresh. CheckpH->ConsiderDegradation No AdjustpH->Success ConsiderDegradation->ChangeSolvent

Diagram 2: Logical workflow for troubleshooting solubility problems.

References

Identifying and removing impurities from 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4'-Dihydroxyacetophenone. Our aim is to help you identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used. For the common synthesis involving the reaction of resorcinol with acetic acid (e.g., via Friedel-Crafts acylation or Fries rearrangement), the primary impurities include:

  • Unreacted Starting Materials: Primarily resorcinol.

  • Positional Isomers: The most common isomer is 2',6'-Dihydroxyacetophenone.[1][2][3]

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity of your sample. A typical TLC protocol involves using a silica gel plate as the stationary phase and a mobile phase of hexane:ethyl acetate. The spots can be visualized under UV light (254 nm), where aromatic compounds will appear as dark spots.[4] Staining with an iron(III) chloride solution can also be used, which typically gives a colored spot for phenolic compounds.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing small amounts of impurities, especially if the crude product is already relatively pure. Water or aqueous ethanol are commonly used solvents.[5]

  • Column Chromatography is used for separating mixtures with significant amounts of impurities or for separating compounds with similar polarities, such as positional isomers.

Q4: My purified this compound is colored. What could be the cause and how can I fix it?

A4: A colored sample, typically yellowish or brownish, often indicates the presence of oxidation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound.
An oil forms instead of crystals ("oiling out"). The melting point of the impure solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Allow the solution to cool more slowly.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC, and consequently, poor separation on the column. The solvent system (eluent) is not optimal.Systematically vary the polarity of your eluent. For this compound and its common impurities, a mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve good separation of the spots on a TLC plate before running the column. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation on a column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking of spots on TLC and broad bands on the column. The compound is very polar and is interacting strongly with the silica gel.Add a small amount of a polar modifier, such as acetic acid or methanol (e.g., 0.5-1%), to the eluent to reduce tailing.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities
Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundthis compound structure152.15144-147Yellowish-beige powder
ResorcinolResorcinol structure110.11110-112White needles
2',6'-Dihydroxyacetophenone2',6'-Dihydroxyacetophenone structure152.15156-158Yellowish-beige powder
Table 2: Solubility of this compound in Common Solvents at Room Temperature
Solvent Solubility
WaterSparingly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
DichloromethaneSlightly soluble
HexaneInsoluble
Diethyl EtherAlmost insoluble
BenzeneAlmost insoluble
ChloroformAlmost insoluble
PyridineSoluble
Glacial Acetic AcidSoluble

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., hot water or a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol is designed for separating this compound from less polar and more polar impurities, including resorcinol and the 2',6'-isomer.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Analytical HPLC Method for Purity Assessment

This method can be used to separate this compound from its 2',6'-isomer and other potential impurities.

  • Column: C18, 4.6 x 50 mm, 2.7 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 60% B, increase to 80% B over 2 minutes, hold at 80% B for 0.5 minutes.

  • Flow Rate: 1.5 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 1.0 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product synthesis Crude 2',4'-Dihydroxy- acetophenone tlc TLC Analysis synthesis->tlc Qualitative Check recrystallization Recrystallization tlc->recrystallization Purity > 90% column_chromatography Column Chromatography tlc->column_chromatography Multiple Impurities hplc HPLC Analysis pure_product Pure 2',4'-Dihydroxy- acetophenone hplc->pure_product Purity > 99% recrystallization->hplc Purity Check column_chromatography->hplc Purity Check

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) unreacted_sm Unreacted Starting Material (e.g., Resorcinol) start->unreacted_sm isomer Positional Isomer (e.g., 2',6'-isomer) start->isomer colored Colored Impurities (Oxidation Products) start->colored other Other Byproducts start->other recrystallize Recrystallization unreacted_sm->recrystallize column Column Chromatography isomer->column charcoal Activated Charcoal Treatment colored->charcoal other->column charcoal->recrystallize

Caption: Decision-making logic for selecting a purification strategy based on impurity type.

References

How to handle and store 2',4'-Dihydroxyacetophenone to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 2',4'-Dihydroxyacetophenone to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light by using an amber-colored vial or storing it in a dark place. To prevent oxidation, storing under an inert atmosphere, such as argon or nitrogen, is ideal. For long-term storage, maintaining a temperature of -20°C is recommended.

Q2: How should I handle solutions of this compound?

A2: Due to its susceptibility to oxidation, especially in neutral to alkaline conditions, solutions of this compound should be prepared fresh for each experiment whenever possible. If you need to store a solution, use a de-gassed solvent, protect it from light, and store it at low temperatures (-20°C or -80°C) for a short period.

Q3: What are the primary causes of this compound degradation?

A3: The main factors that can lead to the degradation of this compound are:

  • Oxidation: The dihydroxy- moiety is prone to oxidation, which is accelerated by exposure to oxygen, light, and higher pH levels.

  • Light Exposure: As a phenolic compound, it is sensitive to light and can undergo photodegradation.

  • High pH: The compound is less stable in neutral to alkaline conditions.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents can cause degradation.[1]

Q4: What are the observable signs of degradation?

A4: A visual indication of degradation is a change in the color of the solid compound, which is typically a yellow to brown or red-brown crystalline powder. For solutions, the appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram would signify degradation.

Q5: How does humidity impact the stability of solid this compound?

A5: High humidity can compromise the stability of the solid compound. Moisture absorption can facilitate degradation reactions, particularly oxidation. Therefore, it is advisable to store the compound in a desiccator or a controlled low-humidity environment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of Solid Compound Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon).
Unexpected Peaks in HPLC Analysis Degradation of the compound in solution.Prepare solutions fresh before use. If storage is necessary, use de-gassed solvents, protect from light, and store at -20°C or below for a limited time.
Poor Reproducibility of Experimental Results Inconsistent purity of the compound due to degradation.Always use a fresh, properly stored batch of this compound. Visually inspect the solid for any signs of discoloration before use.
Loss of Compound Potency or Activity Degradation of the active compound.Review storage and handling procedures. Perform a stability check of your stock solutions using a validated analytical method like HPLC.

Quantitative Data on Stability

Condition Parameter Time Illustrative % Degradation
pH pH 3 (Acidic)24 hours< 5%
pH 7 (Neutral)24 hours10-20%
pH 9 (Alkaline)24 hours> 30%
Temperature 4°C (Refrigerated)1 week< 2%
25°C (Room Temp)1 week5-15%
40°C (Accelerated)1 week20-40%
Light Protected from Light24 hours< 1%
Exposed to UV Light24 hours> 25%

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.

  • Incubate the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to the expected faster degradation rate.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Add 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a vial and store it in an oven at 80°C for 48 hours.

  • At the end of the study, dissolve the solid in a suitable solvent and analyze it by HPLC.

5. Photodegradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze both the exposed and control samples by HPLC at appropriate time points.

HPLC-DAD Analytical Method

This method can be used for the simultaneous quantification of this compound and its potential degradation products.

  • Instrument: HPLC with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A starting point could be 95:5 (A:B) changing to 5:95 (A:B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 280 nm for this compound and other wavelengths can be monitored to detect degradation products.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway 2_4_DHAP This compound Oxidation Oxidation (O2, Light, High pH) 2_4_DHAP->Oxidation Photodissociation Photodissociation (UV Light) 2_4_DHAP->Photodissociation Enzymatic_Degradation Enzymatic Degradation (e.g., Dioxygenase) 2_4_DHAP->Enzymatic_Degradation Ortho_quinone Ortho-quinone derivative Oxidation->Ortho_quinone Radical_species Radical Species Photodissociation->Radical_species 4_HBA 4-Hydroxybenzoate Enzymatic_Degradation->4_HBA Formate Formate Enzymatic_Degradation->Formate

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Store Store Solid: - Cool, dry, dark place - Tightly sealed - Inert atmosphere (optional) Prepare Prepare Solution: - Freshly prepared - De-gassed solvent - Protect from light Store->Prepare Use Use in Experiment Prepare->Use Analyze Analyze Purity (e.g., HPLC) Use->Analyze Check_Degradation Check for Degradation Products Analyze->Check_Degradation Proceed Proceed with Experiment Check_Degradation->Proceed No Degradation Discard Discard and Prepare Fresh Check_Degradation->Discard Degradation Detected

Caption: Recommended workflow for handling this compound.

References

Overcoming poor regioselectivity in 2,4-dihydroxyacetophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions with 2,4-dihydroxyacetophenone (Resacetophenone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2-alkylated, C4-alkylated, and/or di-alkylated products in my O-alkylation reaction?

A: This is a common issue stemming from the two non-equivalent hydroxyl groups on the 2,4-dihydroxyacetophenone molecule. The C4-hydroxyl is a standard phenolic group, while the C2-hydroxyl is ortho to the acetyl group, forming a strong intramolecular hydrogen bond. This hydrogen bond makes the C2-hydroxyl less nucleophilic and its proton less acidic. Standard reaction conditions, especially with strong bases like potassium or sodium carbonate, can be harsh enough to deprotonate both hydroxyl groups to some extent, leading to a loss of selectivity and the formation of multiple products.[1][2]

Q2: How can I achieve highly selective O-alkylation on the C4-hydroxyl group?

A: Recent studies have shown that using a milder base is critical for achieving high regioselectivity. A highly effective method involves using cesium bicarbonate (CsHCO₃) in acetonitrile at 60-80 °C.[1][3] This approach selectively deprotonates the more acidic C4-hydroxyl group, leaving the hydrogen-bonded C2-hydroxyl intact, which results in excellent yields of the C4-alkylated product with minimal side-product formation.[1]

Q3: I need to functionalize the C2-hydroxyl group selectively. How can this be accomplished?

A: Direct selective functionalization of the C2-hydroxyl group is challenging due to its lower reactivity. The most effective strategy is to employ a protecting group. You would first selectively protect the more reactive C4-hydroxyl, then perform the desired reaction on the C2-hydroxyl, and finally remove the protecting group. This multi-step process ensures the desired regioselectivity.

Q4: My reaction has poor regioselectivity, but it's not an O-alkylation. What general factors should I investigate?

A: For other electrophilic substitution reactions, several factors control regioselectivity. Key parameters to investigate include:

  • Temperature: In many aromatic substitutions, temperature controls whether the kinetic or thermodynamic product is favored. For instance, in Fries rearrangements, higher temperatures tend to favor the ortho isomer.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the ratio of isomers.

  • Catalyst: The choice of Lewis or Brønsted acid catalyst can dramatically impact which position is most activated for substitution.

  • Stoichiometry: Carefully controlling the molar equivalents of your reagents is crucial. An excess of a reagent can sometimes lead to multiple substitutions or side reactions.

Troubleshooting Guides

Issue: Poor Regioselectivity in O-Alkylation

Potential CauseSuggested Solution
Base is too strong (e.g., K₂CO₃, Na₂CO₃, NaH)Switch to a milder base such as Cesium Bicarbonate (CsHCO₃) , which has been shown to provide excellent C4-selectivity.
Solvent is suboptimal (e.g., DMF, DMSO with strong bases)Use Acetonitrile (CH₃CN) as the solvent in combination with CsHCO₃. This system is proven to be highly effective.
High reaction temperature Lower the reaction temperature. For the CsHCO₃ method, a range of 60-80 °C is optimal. Excessively high temperatures can overcome the subtle reactivity differences, leading to a loss of selectivity.
Prolonged reaction time Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of di-alkylated byproducts.

Issue: Low Overall Yield

Potential CauseSuggested Solution
Inactive or impure reagents Ensure the alkylating agent is pure and the base has not degraded. Use freshly opened or properly stored reagents.
Insufficient reaction time or temperature If using a selective method like the CsHCO₃ protocol, ensure the reaction is allowed to proceed for the recommended time (e.g., 6 hours for 2,4-dihydroxyacetophenone). A modest increase in temperature within the recommended range may improve conversion.
Substrate decomposition Harsh conditions (very high temperatures or strongly acidic/basic media) can cause the substrate or product to decompose. Consider using milder, more controlled conditions.
Inefficient work-up or purification Optimize the extraction and purification (e.g., column chromatography) process to minimize product loss. Ensure the pH is properly adjusted during aqueous work-up.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselective C4-O-Alkylation of 2,4-Dihydroxyacetophenone

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
11,2-DibromoethaneCsHCO₃CH₃CN80683 (NMR)
21-BromopropaneCsHCO₃CH₃CN80695
31-BromobutaneCsHCO₃CH₃CN80691
4Propargyl bromideCsHCO₃CH₃CN80685
5Benzyl bromideCsHCO₃CH₃CN80684
Data adapted from a study on CsHCO₃-mediated regioselective alkylation.

Experimental Protocols

Key Protocol: Regioselective Synthesis of 4-Alkoxy-2-hydroxyacetophenones

This protocol describes the highly regioselective alkylation of the C4-hydroxyl group.

  • Reaction Setup: To a solution of 2,4-dihydroxyacetophenone (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add the desired alkyl bromide (15.0 mmol).

  • Base Addition: Add cesium bicarbonate (CsHCO₃) (2.9 g, 15 mmol).

  • Reaction: Seal the pressure vessel and heat the reaction mixture to 80 °C for 6 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Remove the solid by filtration and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure 4-alkoxy-2-hydroxyacetophenone product.

Visualizations

cluster_molecule Chemical Basis for Regioselectivity mol C4OH C4-OH: - More acidic - More nucleophilic - Target for selective  deprotonation mol->C4OH C2OH C2-OH: - Less acidic - Intramolecular H-bond - Less reactive mol->C2OH HBond Strong Intramolecular Hydrogen Bond mol->HBond

Caption: Regioselectivity is governed by the different chemical environments of the two hydroxyl groups.

G Troubleshooting Workflow for Poor Regioselectivity start Reaction produces product mixture check_base Is the base mild? (e.g., CsHCO₃) start->check_base change_base Switch to a milder base like CsHCO₃ check_base->change_base No check_temp Is the temperature below 80°C? check_base->check_temp Yes change_base->check_base lower_temp Lower reaction temperature check_temp->lower_temp No check_solvent Is the solvent acetonitrile? check_temp->check_solvent Yes lower_temp->check_temp change_solvent Switch solvent to acetonitrile check_solvent->change_solvent No success Achieved high regioselectivity check_solvent->success Yes change_solvent->check_solvent

Caption: A logical workflow to diagnose and solve regioselectivity issues in O-alkylation reactions.

G Protecting Group Strategy for C2-Hydroxyl Functionalization start Start: 2,4-Dihydroxyacetophenone step1 Step 1: Selective Protection of C4-OH (e.g., with a silyl ether) start->step1 intermediate1 Intermediate: C4-Protected Acetophenone step1->intermediate1 step2 Step 2: Functionalize C2-OH (e.g., Alkylation, Acylation) intermediate1->step2 intermediate2 Intermediate: C2-Functionalized, C4-Protected Acetophenone step2->intermediate2 step3 Step 3: Deprotection of C4-OH (e.g., with fluoride for silyl ethers) intermediate2->step3 end Final Product: C2-Functionalized Acetophenone step3->end

Caption: A workflow illustrating the use of protecting groups to achieve C2-hydroxyl functionalization.

References

Validation & Comparative

A Comparative Analysis of 2',4'-Dihydroxyacetophenone and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of phenolic compounds, the quest for potent and effective antioxidants is a continuous endeavor. This guide provides an objective comparison of the antioxidant performance of 2',4'-Dihydroxyacetophenone against other well-researched phenolic compounds: resveratrol, quercetin, gallic acid, and caffeic acid. The information presented herein is supported by experimental data from various in vitro antioxidant assays to aid researchers in their selection of appropriate antioxidant agents.

Introduction to Phenolic Antioxidants

Phenolic compounds are a large and diverse group of molecules characterized by the presence of at least one hydroxyl group attached to an aromatic ring. Their antioxidant properties stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules.[1] This protective action is implicated in the prevention and mitigation of various diseases linked to oxidative stress.

This compound , also known as resacetophenone, is a dihydroxyacetophenone that serves as a precursor in the synthesis of various pharmaceuticals.[2] Its structural features, particularly the presence of hydroxyl groups on the phenyl ring, suggest inherent antioxidant capabilities through free radical scavenging.[2]

Comparative Antioxidant Activity: In Vitro Assays

To provide a quantitative comparison, data from three common in vitro antioxidant assays are summarized below: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant potency.

Data Presentation

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol Trolox Equiv./g)
This compound Analogue *Potent scavenger[1]Data not availableData not available
Resveratrol 131[3]11.4423.12 (µmol TE/g)
Quercetin 19.17 (µg/mL)6.26Data not available
Gallic Acid 29.56.02Data not available
Caffeic Acid 509.30Data not available

*Direct quantitative antioxidant data for this compound is limited. The data presented is for a benzoylhydrazone analogue of this compound, which was found to be a potent radical scavenger in the DPPH assay. Further studies on the specific antioxidant capacity of this compound are warranted.

Mechanistic Insights: The Nrf2 Signaling Pathway

Many phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or electrophiles (including some phenolic compounds), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

While direct evidence for this compound is still emerging, a study on its isomer, 3',4'-Dihydroxyacetophenone, has been shown to attenuate oxidative stress by regulating the Nrf2/HO-1 pathway. This suggests that hydroxyacetophenones, in general, may share this mechanism of action.

Below is a diagram illustrating the activation of the Nrf2 pathway by phenolic compounds.

References

A Comparative Guide to the Biological Activity of 2',4'-Dihydroxyacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a phenolic compound that serves as a versatile scaffold in medicinal chemistry. Its inherent biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, have prompted extensive research into the synthesis and evaluation of its derivatives. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives against the parent compound, supported by experimental data and detailed methodologies. The aim is to offer an objective resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives. Direct comparisons with the parent compound are included where available.

Antimicrobial Activity
CompoundDerivative TypeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
This compound Parent CompoundData not available in comparative studies--
Bromo-derivativesDiazinePseudomonas aeruginosa ATCC 278530.31 - 0.625-[1][2]
Bromo-derivativesDiazineEscherichia coli ATCC 259220.625-[2]
Bromo-derivativesDiazineBacillus subtilis0.625-[2]
Bromo-derivativesDiazineStaphylococcus aureus ATCC 259230.31-[2]
Phenylalkyl AcetophenonesNatural ProductStaphylococcus aureus8-
Semicarbazone derivativeSemicarbazoneM. luteus, B. subtilis, S. aureus, E. coli, P. aeruginosaModerate to Good Activity-
Hydroxyacetophenone derivativesThiosemicarbazoneE. coli-10 - 16
Hydroxyacetophenone derivativesThiosemicarbazoneK. pneumoniae-15 - 18
Antioxidant Activity (DPPH Radical Scavenging)
CompoundDerivative TypeIC50 (µM)Reference
This compound Parent CompoundData not available in comparative studies
Schiff base derivative (Compound 17)Schiff Base4.05 ± 0.06
Schiff base derivative (Compound 28)Schiff Base4.05 ± 0.06
Schiff base derivative (Compound 18)Schiff Base14.22 ± 0.45
Schiff base derivative (Compound 14)Schiff Base18.25 ± 0.33
n-propylgallate (Standard)-30.12 ± 0.27
Anti-inflammatory Activity
CompoundDerivative TypeAssayTargetEffectReference
This compound Parent CompoundIn vivo mouse modelAcetic acid-induced writhing, Formalin-induced licking, Carrageenan-induced paw edemaReduction in nociceptive and inflammatory responses
This compound Parent CompoundHomogenized paw tissuePro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Attenuation of cytokine levels
This compound Parent CompoundPaw tissue homogenateNF-κB, COX-2, NOInhibition of production/activity
2,5-DihydroxyacetophenoneIsomerActivated macrophagesInflammatory mediatorsInhibition via blocking ERK1/2 and NF-κB signaling
Compound 51 (a novel compound)Small moleculeLPS-stimulated RAW264.7 cellsNF-κB activation, NO releaseIC50 = 172.2 ± 11.4 nM (NF-κB), IC50 = 3.1 ± 1.1 µM (NO)
Phosphodiesterase (PDE) Inhibitory Activity
CompoundDerivative TypeTargetIC50 (µM)Standard (Suramin) IC50 (µM)Reference
This compound Parent CompoundNot tested in this study--
Bis-Schiff base (14 compounds)Bis-Schiff BasePDE-10.05 ± 0.11 to 8.02 ± 1.03-
Bis-Schiff base (11 compounds)Bis-Schiff BasePDE-30.012 ± 0.32 to 1.01 ± 0.221.05 ± 0.28

Experimental Protocols

Synthesis of Bis-Schiff Base Derivatives of this compound

This protocol describes a two-step synthesis of bis-Schiff base derivatives.

  • Step 1: Synthesis of Hydrazone. this compound is dissolved in ethanol in a round-bottomed flask. An excess of hydrazine hydrate is added to the mixture. The reaction mixture is refluxed for 5-6 hours with constant stirring. After the reaction, the mixture is poured into cold distilled water to precipitate the hydrazone. The precipitate is filtered, washed with water to remove unreacted hydrazine, and air-dried.

  • Step 2: Synthesis of Bis-Schiff Bases. The synthesized hydrazone is reacted with various substituted aromatic and aliphatic aldehydes in absolute ethanol with a few drops of acetic acid. The mixture is refluxed, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into cold distilled water to precipitate the bis-Schiff base derivatives. The products are then filtered, washed, and dried.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum. Bacterial strains are grown in a suitable broth medium to a specific turbidity.

  • Agar Plate Preparation. Molten sterile agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation. The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.

  • Well Preparation. Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compounds. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A control with the solvent alone is also prepared.

  • Incubation. The plates are incubated at 37°C for 24 hours.

  • Measurement. The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution. A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture. A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation. The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement. The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound derivatives is not fully elucidated but is believed to involve multiple targets. Phenolic compounds can disrupt microbial cell membranes, leading to leakage of intracellular components. They can also inhibit essential enzymes and interfere with nucleic acid synthesis. The increased lipophilicity of certain derivatives, such as bromo-substituted compounds, may enhance their ability to penetrate bacterial cell walls.

Antimicrobial_Mechanism Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane interacts with Enzymes Essential Enzymes Compound->Enzymes inhibits DNA DNA/RNA Synthesis Compound->DNA interferes with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Inhibition Enzyme Inhibition Enzymes->Inhibition results in Interference Interference with Nucleic Acid Synthesis DNA->Interference results in CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath Interference->CellDeath

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Antioxidant Mechanism of Action

Phenolic compounds like this compound and its derivatives exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to neutralize free radicals. This process converts the free radicals into more stable, non-reactive species, thereby preventing oxidative damage to cellular components. The presence of hydroxyl groups on the aromatic ring is crucial for this activity.

Antioxidant_Mechanism cluster_reaction Radical Scavenging PhenolicCompound This compound (or Derivative) PhenoxylRadical Phenoxyl Radical (Stable) PhenolicCompound->PhenoxylRadical donates H• FreeRadical Free Radical (e.g., R•) StableMolecule Stable Molecule (e.g., RH) FreeRadical->StableMolecule accepts H•

Caption: Hydrogen atom transfer mechanism for antioxidant activity.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound have been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. By inhibiting NF-κB activation, these compounds can suppress the inflammatory cascade.

Anti_inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex InflammatoryStimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProinflammatoryGenes activates transcription of Compound This compound Compound->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The derivatization of this compound has proven to be a successful strategy for enhancing its inherent biological activities. Various derivatives, including Schiff bases, bis-Schiff bases, and diazines, have demonstrated potent antimicrobial, antioxidant, anti-inflammatory, and phosphodiesterase inhibitory effects, often surpassing the activity of standard drugs. While direct comparative data with the parent compound is not always available, the existing evidence strongly suggests that structural modifications can significantly improve the therapeutic potential of this versatile scaffold. Further research focusing on systematic structure-activity relationship studies and in-depth mechanistic investigations will be crucial for the development of novel drug candidates based on this compound. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

A Comparative Guide to Catalysts for the Acylation of Resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of resorcinol is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, fine chemicals, and other specialty applications. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental footprint of this reaction. This guide provides an objective comparison of various catalysts employed for the acylation of resorcinol, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The efficacy of different catalysts in the acylation of resorcinol varies significantly based on the catalyst type, acylating agent, and reaction conditions. The following table summarizes the performance of several catalysts, highlighting key metrics such as resorcinol conversion and selectivity towards the desired acylated product.

CatalystAcylating AgentReaction ConditionsResorcinol Conversion (%)Selectivity (%)Reference
Amberlyst-36Acetic Acid120°C, 1:10 resorcinol to acetic acid mole ratioHighHigh[1][2][3]
Indion-130Acetic Acid120°C, 1:10 resorcinol to acetic acid mole ratioModerateModerate[1]
Montmorillonite K-10Acetic Acid120°CModerateModerate[1]
20% DTP/K-10Acetic Acid120°CModerateModerate
Sulfated ZirconiaAcetic Acid120°CLowLow
Filtrol-24Acetic Acid120°CLowLow
Fe³⁺-exchanged K10 ClayPhenylacetyl ChlorideNot specified75%30% yield of 1-(2,4-dihydroxyphenyl)-2-phenyl-ethanone
KS MontmorillonitePhenylacetyl ChlorideNot specifiedHigh (65-80%)Low (Main product is the O-acyl derivative)
Methane Sulfonic AcidAcetic Acid130°C, 1hNot specified90.5% yield of 4,6-diacetylresorcinol
Zinc ChlorideAcetic AcidNot specifiedNot specifiedNot specified (Commonly used catalyst)

Note: "High," "Moderate," and "Low" are relative terms based on the performance reported in the cited literature. Direct comparison of exact percentages is challenging due to variations in experimental setups. DTP/K-10 refers to dodecatungstophosphoric acid supported on K-10 clay.

Experimental Protocols

The following is a generalized experimental protocol for the acylation of resorcinol based on methodologies reported in the literature. Specific parameters should be optimized for each catalyst system.

Materials:

  • Resorcinol

  • Acylating agent (e.g., acetic acid, phenylacetyl chloride)

  • Catalyst (e.g., Amberlyst-36, Montmorillonite K-10)

  • Solvent (if required, e.g., 1,2-dichloroethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Analytical equipment (TLC, GC, HPLC, NMR)

Procedure:

  • Reactor Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is assembled. The setup is placed in a heating mantle or an isothermal oil bath.

  • Charging Reactants: Resorcinol and the acylating agent are charged into the flask in the desired molar ratio (e.g., 1:10 resorcinol to acetic acid).

  • Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 120°C) with continuous stirring (e.g., 800 rpm).

  • Catalyst Addition: Once the desired temperature is reached, the catalyst is added to the reaction mixture. The amount of catalyst is typically a specific weight percentage of the reactants.

  • Reaction Monitoring: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them using appropriate techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature.

  • Catalyst Separation: If a solid catalyst is used, it is separated from the reaction mixture by filtration. The catalyst can often be washed, dried, and reused.

  • Product Isolation: The solvent (if used) is removed from the filtrate under reduced pressure. The crude product is then purified using techniques such as crystallization or column chromatography.

  • Characterization: The structure and purity of the final product are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale experiment on the catalytic acylation of resorcinol.

experimental_workflow start Start setup Reactor Setup (Flask, Condenser, Stirrer) start->setup charge Charge Reactants (Resorcinol, Acylating Agent) setup->charge heat Heat to Reaction Temperature charge->heat add_catalyst Add Catalyst heat->add_catalyst reaction Monitor Reaction (TLC, GC) add_catalyst->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup Reaction Complete purification Product Purification (Crystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for catalytic acylation of resorcinol.

Signaling Pathways and Logical Relationships

The acylation of resorcinol, a Friedel-Crafts reaction, is catalyzed by various acids. The general mechanism involves the activation of the acylating agent by the catalyst to form a highly electrophilic species, which then attacks the electron-rich resorcinol ring.

reaction_pathway acyl_agent Acylating Agent (e.g., Acetic Acid) electrophile Activated Electrophile acyl_agent->electrophile Activation catalyst Acid Catalyst (e.g., Amberlyst-36) catalyst->electrophile intermediate Acyl-Resorcinol Intermediate electrophile->intermediate resorcinol Resorcinol resorcinol->intermediate Electrophilic Attack product Acylated Resorcinol intermediate->product Deprotonation

Caption: Generalized reaction pathway for the acylation of resorcinol.

References

A Comparative Guide to the Efficacy of 2',4'-Dihydroxyacetophenone-Based and Standard Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of novel 2',4'-dihydroxyacetophenone-based phosphodiesterase (PDE) inhibitors and established standard PDE inhibitors. The information is compiled from in vitro studies to assist researchers in evaluating the potential of these compounds for further investigation and drug development.

Executive Summary

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition has therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and erectile dysfunction. This guide focuses on a comparative analysis of newly synthesized this compound-based inhibitors against well-known standard PDE inhibitors, presenting key efficacy data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Inhibitory Efficacy (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for various compounds against different PDE subtypes. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of this compound-Based Inhibitors

CompoundPDE1 (μM)PDE3 (μM)
Derivative 1 0.05 ± 0.110.012 ± 0.32
Derivative 2 8.02 ± 1.031.01 ± 0.22
Suramin (Standard) Not Reported1.05 ± 0.28

Data sourced from a study on novel bis-Schiff bases derived from this compound. The study reported that 14 compounds were potent inhibitors of PDE1 with IC50 values ranging from 0.05 ± 0.11 to 8.02 ± 1.03 μM, and 11 compounds showed excellent inhibitory activity against PDE3 with IC50 values from 0.012 ± 0.32 to 1.01 ± 0.22 μM, which were better than the standard suramin (IC50 = 1.05 ± 0.28 μM)[1].

Table 2: IC50 Values of Standard PDE Inhibitors

InhibitorPDE1 (nM)PDE3 (nM)PDE4 (nM)PDE5 (nM)PDE6 (nM)
Sildenafil 280>10,000>10,0003.535
Milrinone >10,000420>10,000>10,000Not Reported
Roflumilast >10,000>10,0000.8>10,000Not Reported
Cilostazol Not Reported200Not ReportedNot ReportedNot Reported
Rolipram >100,000>100,000110>100,000Not Reported

Sildenafil is a potent inhibitor of PDE5 with an IC50 of 3.5 nM and shows selectivity over other PDE families[2]. It is selective over PDE1 to 4 (80 to 19,000-fold) and PDE6 (10-fold)[2]. Milrinone is a selective inhibitor of human cardiac FIII PDE (a low Km cAMP-PDE) with an IC50 value of 0.42 μM[3]. Roflumilast is a potent PDE4 inhibitor with an IC50 value of approximately 0.8 nM, showing high selectivity over other PDE families[4]. Cilostazol is a potent PDE3A inhibitor with an IC50 of 0.2 μM. Rolipram is a selective PDE4 inhibitor, and its racemate has an IC50 of approximately 110 nM for PDE4.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of PDE inhibitors.

Synthesis of this compound-Based Inhibitors (bis-Schiff Bases)

The synthesis of the novel bis-Schiff base derivatives of this compound is a two-step process:

  • Hydrazone Formation: this compound is refluxed with an excess of hydrazine hydrate in ethanol for 5-6 hours with constant stirring. The reaction mixture is then poured into cold distilled water to precipitate the hydrazone intermediate. The solid product is filtered, washed with cold water, and dried.

  • Bis-Schiff Base Synthesis: The synthesized hydrazone is dissolved in ethanol, and a catalytic amount of an appropriate acid (e.g., acetic acid) is added. A substituted aldehyde is then added to the mixture, and the solution is refluxed for 4-5 hours. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed with ethanol, and dried to yield the final bis-Schiff base derivative.

In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay is used to determine the inhibitory activity of the test compounds against various PDE isoforms. The principle of this colorimetric assay is the detection of phosphate released after the enzymatic cleavage of cAMP or cGMP.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1, PDE3, etc.)

  • Substrate: 3',5'-cAMP or 3',5'-cGMP

  • 5'-Nucleotidase

  • Test compounds (this compound derivatives and standard inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2)

  • Malachite Green-based reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, the specific PDE enzyme, and the test compound at various concentrations. A control well without the inhibitor is also prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes) to allow the PDE to hydrolyze the cyclic nucleotide.

  • Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the resulting 5'-AMP or 5'-GMP into adenosine or guanosine and inorganic phosphate. Incubate for an additional period.

  • Color Development: Add the Malachite Green-based reagent to each well. This reagent reacts with the inorganic phosphate produced, resulting in a color change.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis: The amount of phosphate produced is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of phosphodiesterases in modulating the cAMP and cGMP signaling pathways.

cAMP_Signaling_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets AMP 5'-AMP PDE->AMP Hydrolyzes

Caption: The cAMP signaling pathway and the role of PDE.

cGMP_Signaling_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets GMP 5'-GMP PDE->GMP Hydrolyzes

Caption: The cGMP signaling pathway and the role of PDE.
Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing novel PDE inhibitors.

Experimental_Workflow Start Start: Compound Library Synthesis Synthesis of This compound derivatives Start->Synthesis Primary_Screening Primary Screening: In Vitro PDE Activity Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Selectivity_Profiling Selectivity Profiling (vs. other PDE families) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Workflow for PDE inhibitor discovery and characterization.

References

A Comprehensive Spectroscopic Guide to Confirming the Purity of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of spectroscopic methods for the analysis of 2',4'-Dihydroxyacetophenone, a valuable building block in the synthesis of various pharmaceuticals and a known plant metabolite.[1][2] By presenting key experimental data and protocols, this document serves as a practical resource for confirming the purity of this compound against potential isomers and impurities.

Comparative Spectroscopic Data

The purity of this compound can be rigorously assessed by comparing its spectroscopic signatures with reference data and those of potential contaminants. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and two of its common isomers, 2',6'-Dihydroxyacetophenone and 3',5'-Dihydroxyacetophenone, which can be potential process impurities.

Table 1: ¹H NMR Spectral Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~12.5 (s, 1H)-OH (C2')
~10.2 (s, 1H)-OH (C4')
7.65 (d, 1H)H-6'
6.35 (dd, 1H)H-5'
6.25 (d, 1H)H-3'
2.55 (s, 3H)-CH₃
2',6'-Dihydroxyacetophenone[3]~11.8 (s, 2H)-OH (C2', C6')
7.26 (t, 1H)H-4'
6.39 (d, 2H)H-3', H-5'
2.65 (s, 3H)-CH₃
3',5'-Dihydroxyacetophenone~9.8 (s, 2H)-OH (C3', C5')
6.80 (t, 1H)H-4'
6.40 (d, 2H)H-2', H-6'
2.45 (s, 3H)-CH₃

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound [4]~202.0C=O
~165.0C4'
~162.5C2'
~133.0C6'
~114.0C1'
~108.0C5'
~102.5C3'
~26.0-CH₃
2',6'-Dihydroxyacetophenone~204.0C=O
~162.0C2', C6'
~135.0C4'
~110.0C1'
~108.0C3', C5'
~32.0-CH₃
3',5'-Dihydroxyacetophenone~198.0C=O
~158.0C3', C5'
~138.0C1'
~108.0C2', C6'
~106.0C4'
~26.0-CH₃

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound [5]3300-3000 (broad)O-H stretch (phenolic)
~1640C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (phenol)
Isomeric DihydroxyacetophenonesSimilar broad O-H stretch. The C=O and C=C stretching frequencies may show slight shifts depending on the substitution pattern.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound EI152137 ([M-CH₃]⁺), 109, 95
ESI+153135, 107
Isomeric DihydroxyacetophenonesEI/ESI+152/153Fragmentation patterns will differ based on the relative positions of the hydroxyl and acetyl groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition for ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the this compound sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, which could be a standalone system (e.g., with Electron Ionization - EI) or coupled with a chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS with Electrospray Ionization - ESI).

  • Sample Preparation (for direct infusion ESI-MS):

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: Typically 3-4 kV.

    • The sample solution is introduced into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • The sample is introduced via a direct insertion probe or through a GC column.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained mass spectrum with a reference spectrum.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to confirm its purity.

Spectroscopic_Purity_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Evaluation cluster_conclusion Purity Assessment Sample This compound Sample Preparation Sample Preparation (NMR, IR, MS) Sample->Preparation NMR NMR Analysis (¹H & ¹³C) Preparation->NMR IR FTIR Analysis Preparation->IR MS Mass Spectrometry (EI or ESI) Preparation->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Purity_Confirmed Purity Confirmed Compare_NMR->Purity_Confirmed Data Match Reference Impurity_Detected Impurity Detected Compare_NMR->Impurity_Detected Discrepancies Observed Compare_IR->Purity_Confirmed Data Match Reference Compare_IR->Impurity_Detected Discrepancies Observed Compare_MS->Purity_Confirmed Data Match Reference Compare_MS->Impurity_Detected Discrepancies Observed

Caption: Workflow for Spectroscopic Purity Analysis.

This systematic approach, combining multiple spectroscopic techniques, provides a robust method for the unambiguous confirmation of the purity and identity of this compound, thereby ensuring the quality and reliability of subsequent research and development activities.

References

A Comparative Analysis of the Antibacterial Potential of 2',4'-Dihydroxyacetophenone and Its Derivatives Against Common Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a phenolic compound that has garnered interest for its potential biological activities. This guide provides a comparative overview of the antibacterial activity of this compound and its derivatives in relation to established antibiotics. While direct comparative data for this compound is limited in publicly available research, this document summarizes the existing findings and presents data on related compounds to offer insights into the potential of this chemical class. The information is intended to support further research and development in the quest for novel antimicrobial agents.

Antibacterial Activity of Dihydroxyacetophenone Isomers

Research into the antimicrobial properties of dihydroxyacetophenone (DHAP) isomers has shown that the position of the hydroxyl groups on the phenyl ring significantly influences the antibacterial effect. One study that investigated various DHAP isomers found the following general order of activity (from highest to lowest):

  • 2',6'-DHAP

  • 2',4'-DHAP and 3',4'-DHAP

  • 2',5'-DHAP

  • 3',5'-DHAP[1]

Comparative Antibacterial Activity of Dihydroxyacetophenone Derivatives

While data on the parent compound is scarce, several studies have synthesized and evaluated the antibacterial activity of this compound derivatives. These studies provide valuable insights into the potential for developing potent antibacterial agents from this scaffold. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some novel hydroxyacetophenone-tetrazole hybrid derivatives compared to standard antibiotics against various bacterial strains.

Compound/AntibioticS. aureus (ATCC 25923) MIC (µg/mL)S. epidermidis (Clinical Isolate) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative 4a 84816
Derivative 5d 164816
Imipenem 16824
Vancomycin 22>128>128
Gentamicin 4448

Data sourced from a study on novel hydroxyacetophenone-tetrazole hybrids.[2] The derivatives 4a and 5d are novel compounds synthesized from a 2'-hydroxyacetophenone scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound or its derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in an appropriate broth medium.

  • Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.

  • 96-Well Microtiter Plates: Sterile plates are used for the assay.

b. Inoculum Preparation:

  • The overnight bacterial culture is diluted to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted in the growth medium to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Serial two-fold dilutions of the test compound's stock solution are prepared in the wells of the 96-well plate using the growth medium.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

d. Interpretation of Results:

  • After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Zone of Inhibition Assay via Agar Disk Diffusion

This method qualitatively assesses the antimicrobial activity of a substance.

a. Preparation of Materials:

  • Test Compound: A solution of this compound or its derivative is prepared at a known concentration.

  • Bacterial Strains: A standardized inoculum of the test bacteria is prepared as described for the MIC assay.

  • Agar Plates: Mueller-Hinton Agar (MHA) plates are commonly used.

  • Sterile Disks: Blank sterile paper disks are used.

b. Assay Procedure:

  • A sterile swab is dipped into the standardized bacterial suspension and used to create a uniform lawn of bacteria on the surface of the MHA plate.

  • The sterile paper disks are impregnated with a known concentration of the test compound solution and allowed to dry.

  • The impregnated disks are placed on the surface of the inoculated agar plate.

  • Standard antibiotic disks are used as positive controls.

  • The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

c. Interpretation of Results:

  • If the test compound has antibacterial activity, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial potency.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-Well Plate A->C B Culture and Standardize Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_Zone_of_Inhibition cluster_prep_zoi Preparation cluster_assay_zoi Assay cluster_results_zoi Results A_zoi Prepare Solution of Test Compound D_zoi Impregnate Sterile Disks with Test Compound A_zoi->D_zoi B_zoi Prepare Standardized Bacterial Inoculum C_zoi Inoculate Agar Plate with Bacterial Lawn B_zoi->C_zoi E_zoi Place Disks on Inoculated Agar C_zoi->E_zoi D_zoi->E_zoi F_zoi Incubate Plate (e.g., 37°C, 18-24h) E_zoi->F_zoi G_zoi Observe for Zones of No Growth F_zoi->G_zoi H_zoi Measure Diameter of Zone of Inhibition (mm) G_zoi->H_zoi

Caption: Workflow for Zone of Inhibition assay.

Mechanism of Action: An Area for Further Investigation

The precise signaling pathways and molecular mechanisms through which this compound and its derivatives exert their antibacterial effects are not yet well-elucidated. One source suggests a general mechanism of inhibiting bacterial growth. Further research is required to identify the specific cellular targets and pathways affected by these compounds. A potential starting point for investigation is illustrated in the logical diagram below.

Logical_Relationship_Mechanism cluster_interaction Initial Interaction cluster_downstream Potential Downstream Effects Compound This compound Derivative CellWall Bacterial Cell Wall/ Membrane Interaction Compound->CellWall Pathway_A Inhibition of Cell Wall Synthesis CellWall->Pathway_A Pathway_B Disruption of Protein Synthesis CellWall->Pathway_B Pathway_C Inhibition of Nucleic Acid Replication CellWall->Pathway_C Pathway_D Disruption of Metabolic Pathways CellWall->Pathway_D Outcome Bacterial Growth Inhibition / Cell Death Pathway_A->Outcome Pathway_B->Outcome Pathway_C->Outcome Pathway_D->Outcome

Caption: Potential antibacterial mechanism investigation pathway.

Conclusion

While direct and comprehensive comparative data on the antibacterial activity of this compound against a wide array of known antibiotics is currently limited, the available information suggests that it and its derivatives represent a promising class of compounds for further investigation. The moderate activity of the parent compound and the significant potency of some of its synthetic derivatives warrant more detailed studies to elucidate their full potential, mechanisms of action, and spectrum of activity. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to conduct such comparative evaluations.

References

A Comparative Analysis of 2',4'-Dihydroxyacetophenone: In Vitro Efficacy vs. In Vivo Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2',4'-Dihydroxyacetophenone (DHA), also known as Resacetophenone, is a naturally occurring phenolic compound and a key structural motif in various biologically active molecules.[1][2] As a plant metabolite, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities.[3][4] This guide provides a comparative analysis of the biological effects of DHA as observed in controlled laboratory (in vitro) settings versus whole-organism (in vivo) models, offering researchers and drug development professionals a comprehensive overview of its pharmacological profile. The comparison highlights how the direct, mechanistic insights from in vitro assays translate to the complex physiological environment of in vivo studies.

In Vitro vs. In Vivo Research Workflow

The general workflow for evaluating the biological activity of a compound like this compound typically begins with in vitro screening to identify and characterize its direct effects, followed by in vivo studies to assess its efficacy, safety, and physiological relevance in a complex living system.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies invitro_start Compound (this compound) enzyme_assay Enzyme Assays (e.g., COX-2, PDE, XOD) invitro_start->enzyme_assay cell_culture Cell-Based Assays (Cancer, Immune Cells) invitro_start->cell_culture antioxidant_assay Antioxidant Assays (DPPH, FRAP) invitro_start->antioxidant_assay mechanistic Mechanism of Action (Signaling Pathways) cell_culture->mechanistic invivo_start Animal Model Selection (e.g., Mice, Rats) mechanistic->invivo_start Promising Results admin Compound Administration (Dosage, Route) invivo_start->admin efficacy Efficacy Evaluation (e.g., Tumor Reduction, Reduced Inflammation) admin->efficacy toxicity Toxicology & Safety (Body Weight, Organ Function) admin->toxicity biomarkers Biomarker Analysis (Blood, Tissue) efficacy->biomarkers

Caption: General experimental workflow for evaluating a bioactive compound.

Anti-inflammatory and Enzyme Inhibitory Effects

In vitro studies have successfully demonstrated the direct inhibitory effects of DHA and its derivatives on key enzymes involved in inflammation and cellular signaling. In vivo models, while less common for the parent compound itself, are crucial for validating this anti-inflammatory potential in a physiological context.

Comparative Data: Enzyme Inhibition and Anti-inflammatory Activity

Study TypeTarget/ModelKey Parameters MeasuredResultsReference
In Vitro Cyclooxygenase-2 (COX-2)Inhibition of transcriptionIC50: ~500 µM in DLD-1 cancer cells.[1]
In Vitro Phosphodiesterase-1 (PDE-1) & Phosphodiesterase-3 (PDE-3)Enzyme inhibitory activity (IC50)Derivatives showed potent inhibition, with IC50 values as low as 0.05 µM and 0.012 µM for PDE-1 and PDE-3, respectively.
In Vivo Carrageenan-Induced Paw Edema in RatsReduction in paw edema thicknessA related isomer, 2',5'-Dihydroxyacetophenone, significantly suppressed edema. Oral administration of 30-200 mg/kg showed dose-dependent effects.
In Vitro Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesPro-inflammatory mediators (NO, iNOS, PGE2, COX-2, TNF-α, IL-6)2',5'-Dihydroxyacetophenone significantly inhibited the production of these mediators by blocking NF-κB and ERK1/2 signaling.
In Vitro Insights

In vitro assays reveal that DHA can directly target inflammatory pathways. For instance, it inhibits the transcription of COX-2, a critical enzyme in the production of prostaglandins, with an IC50 of approximately 500 µM in DLD-1 cancer cells. Furthermore, synthetic derivatives of DHA have been shown to be potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling. Bis-Schiff base derivatives, for example, displayed excellent inhibitory activity against PDE-1 and PDE-3, with some compounds having IC50 values significantly lower than the standard drug, suramin. This suggests a direct molecular interaction with these enzymatic targets.

In Vivo Validation

While direct in vivo anti-inflammatory data for 2',4'-DHA is limited, studies on its isomer, 2',5'-Dihydroxyacetophenone (DHAP), provide valuable insights. DHAP has been shown to significantly inhibit nitric oxide (NO) production by suppressing iNOS expression and decrease levels of pro-inflammatory cytokines like TNF-α and IL-6. This effect is mediated by blocking the ERK1/2 and NF-κB signaling pathways. In animal models, such as carrageenan-induced paw edema in rats, oral administration of related compounds has demonstrated a concentration-dependent reduction in inflammation, confirming the physiological relevance of the in vitro findings.

Pro-inflammatory Signaling Pathway

The anti-inflammatory effects of dihydroxyacetophenone isomers are often attributed to their ability to modulate key signaling pathways like NF-κB and MAPK, which regulate the expression of numerous pro-inflammatory genes.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway (ERK1/2) Receptor->MAPK NFkB_path NF-κB Pathway Receptor->NFkB_path NFkB NF-κB Activation MAPK->NFkB NFkB_path->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines Gene Transcription Compound This compound (or isomer) Compound->MAPK Inhibition Compound->NFkB_path Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways.

Anticancer and Cytotoxic Effects

The potential of DHA and its derivatives as anticancer agents has been primarily explored through in vitro cytotoxicity assays against various human cancer cell lines.

Comparative Data: Anticancer Activity

Study TypeTarget/ModelKey Parameters MeasuredResultsReference
In Vitro HeLa (Cervical Cancer) CellsCytotoxic Activity (IC50)Brominated derivatives of dihydroxyacetophenone showed significant activity, with IC50 values ranging from 30.9 µg/mL to 203.4 µg/mL.
In Vitro HepG2 (Liver Cancer) & MCF-7 (Breast Cancer) CellsCell Viability (IC50)Novel phenoxyacetamide derivatives showed potent cytotoxicity, particularly against HepG2 cells.
In Vivo Xenograft Mouse ModelsTumor Growth SuppressionWhile not specific to DHA, studies on novel synthetic analogs of related compounds show significant tumor suppression in vivo.
In Vitro Cytotoxicity

In vitro studies are instrumental in screening for anticancer activity. Various derivatives of dihydroxyacetophenone have demonstrated significant cytotoxic effects. For example, brominated derivatives were found to be the most active against HeLa cells, suggesting that structural modification can enhance anticancer potential. The position of substituents on the phenyl ring was also noted to influence the activity. These assays provide a rapid method to determine the concentration at which a compound can inhibit cancer cell growth (IC50) and to establish a structure-activity relationship.

In Vivo Antitumor Efficacy

Translating in vitro cytotoxicity into in vivo antitumor efficacy is a critical step in drug development. While in vivo anticancer studies specifically for 2',4'-DHA are not widely reported in the provided context, the general methodology involves implanting human tumor cells into immunocompromised mice (xenograft models). The animals are then treated with the compound to evaluate its effect on tumor volume and weight, as well as overall survival. Such studies are essential to understand the compound's bioavailability, metabolism, and potential to reach the tumor at therapeutic concentrations in a living system.

Antioxidant Activity

DHA's phenolic structure suggests inherent antioxidant properties. This has been confirmed in multiple in vitro assays, which measure the compound's ability to neutralize free radicals. In vivo models help determine if this direct antioxidant action can mitigate oxidative stress at the organismal level.

Comparative Data: Antioxidant Potential

Study TypeAssay/ModelKey Parameters MeasuredResultsReference
In Vitro DPPH Radical ScavengingRadical scavenging activityAcetophenone benzoylhydrazone derivative of DHA (5g ) was the most potent radical scavenger in this assay.
In Vitro Ferric Reducing Antioxidant Power (FRAP)Reducing abilityThe unsubstituted benzoylhydrazone derivative (5a ) showed superior capacity in reducing ferric ions.
In Vitro H₂O₂-induced Oxidative Damage in HepG2 cellsCell viabilityCompounds 5a and 5g potently protected cells against oxidative damage at low concentrations without significant toxicity.
In Vivo Oxidative Damage Mouse ModelAntioxidant enzyme levels (SOD, CAT, GSH-Px) and lipid peroxidation (MDA)Natural extracts containing antioxidant compounds (not DHA specifically) have been shown to improve the status of these biomarkers in mice.
In Vitro Radical Scavenging

In vitro antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP are commonly used for initial screening. Studies on benzoylhydrazone derivatives of acetophenones found that the 2,4-dihydroxyacetophenone analogue was a highly potent scavenger of DPPH radicals. Further cell-based assays demonstrated that these compounds could protect human liver cells (HepG2) from hydrogen peroxide-induced oxidative stress, confirming their antioxidant potential in a cellular context.

In Vivo Antioxidant Defense

In a living organism, antioxidant effects are more complex, involving not just direct radical scavenging but also the modulation of endogenous antioxidant enzyme systems. In vivo studies typically involve inducing oxidative stress in animal models and then measuring biomarkers like malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). While specific in vivo antioxidant data for DHA is sparse, this approach is crucial for determining if an exogenously administered antioxidant can effectively bolster the body's natural defense mechanisms against oxidative damage.

Experimental Protocols

In Vitro: COX-2 Transcription Inhibition Assay
  • Cell Culture: Human colon cancer cells (DLD-1) are cultured in an appropriate medium.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., up to 500 µM) for a specified period (e.g., 48 hours).

  • Analysis: The expression level of COX-2 is measured. This is often done by quantifying COX-2 mRNA via reverse transcription-polymerase chain reaction (RT-PCR) or by measuring COX-2 protein levels via Western blot.

  • Calculation: The IC50 value, the concentration at which COX-2 expression is inhibited by 50%, is determined.

In Vitro: DPPH Radical Scavenging Assay
  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep violet color.

  • Reaction: The test compound (DHA or its derivative) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). The reduction of the DPPH radical by the antioxidant causes the color to fade.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

In Vivo: Carrageenan-Induced Paw Edema Model
  • Animals: Typically, rats or mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions.

  • Treatment: Animals are divided into groups. The test groups receive the compound (e.g., 2',5'-dihydroxyacetophenone) orally at different doses (e.g., 30, 50, 100 mg/kg). A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a small volume of carrageenan solution is injected into the sub-plantar region of one hind paw of each animal to induce localized inflammation and edema.

  • Measurement: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.

  • Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Conclusion

The existing body of research, dominated by in vitro studies, strongly indicates that this compound and its derivatives possess significant biological activities, particularly as anti-inflammatory, anticancer, and antioxidant agents. These studies provide crucial mechanistic insights, demonstrating direct interactions with enzymes like COX-2 and PDEs and efficacy in cell-based models of cancer and oxidative stress.

However, there is a clear gap in the availability of in vivo data for the parent compound, 2',4'-DHA itself. While studies on related isomers and complex derivatives show promise in animal models, dedicated in vivo research on 2',4'-DHA is necessary to evaluate its bioavailability, metabolic fate, and true therapeutic potential in a complex physiological system. Future studies should aim to bridge this gap, translating the promising in vitro findings into validated in vivo efficacy and safety profiles, which are essential for any progression towards clinical application.

References

A Comparative Analysis of 2',4'-Dihydroxyacetophenone and 2',6'-Dihydroxyacetophenone Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the chemical reactivity of two key structural isomers, supported by experimental data and protocols.

The reactivity of dihydroxyacetophenone isomers is of significant interest in organic synthesis and drug discovery, where they serve as versatile precursors for a wide range of biologically active compounds. This guide provides a comparative analysis of the reactivity of 2',4'-dihydroxyacetophenone and 2',6'-dihydroxyacetophenone, highlighting the influence of hydroxyl group positioning on their chemical behavior. This analysis is supported by spectroscopic data, experimental protocols, and a discussion of the underlying chemical principles.

Spectroscopic and Physical Properties

A fundamental understanding of the structural and electronic properties of these isomers is crucial for predicting their reactivity. The following table summarizes key spectroscopic and physical data for this compound and 2',6'-dihydroxyacetophenone.

PropertyThis compound2',6'-Dihydroxyacetophenone
Molecular Formula C₈H₈O₃C₈H₈O₃
Molecular Weight 152.15 g/mol 152.15 g/mol
Melting Point 143-144.5 °C156-158 °C[1]
¹H NMR (DMSO-d₆, δ, ppm) 12.5 (s, 1H, -OH), 10.3 (s, 1H, -OH), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H), 2.5 (s, 3H, -CH₃)11.8 (s, 2H, -OH), 7.26 (t, 1H), 6.39 (d, 2H), 2.66 (s, 3H, -CH₃)[2]
¹³C NMR (Solvent, δ, ppm) Polysol: 202.0, 165.0, 162.5, 132.5, 114.0, 108.0, 102.5, 26.0[3]DMSO-d₆: 205.2, 161.8, 134.1, 107.9, 107.4, 32.1

Reactivity Analysis: The Role of Intramolecular Hydrogen Bonding

The differential reactivity of the two isomers can be largely attributed to the presence and nature of intramolecular hydrogen bonding.

2',6'-Dihydroxyacetophenone: The positioning of both hydroxyl groups ortho to the acetyl group allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl protons and the carbonyl oxygen. This interaction has several consequences:

  • Reduced Acidity of Hydroxyl Groups: The involvement of the hydroxyl protons in hydrogen bonding decreases their acidity, making them less available for deprotonation.

  • Steric Hindrance: The chelation of the acetyl group by the two hydroxyl groups creates steric hindrance around the carbonyl group and the ortho positions of the aromatic ring.

This compound: In this isomer, only the 2'-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. The 4'-hydroxyl group is not involved in this interaction and is therefore more exposed and electronically available.

This structural difference leads to distinct reactivity patterns, as detailed in the following sections.

Diagram of Intramolecular Hydrogen Bonding

Caption: Intramolecular hydrogen bonding in the two isomers.

Comparative Reactivity in Key Organic Reactions

Alkylation Reactions

Alkylation of the hydroxyl groups is a common transformation for these molecules. The regioselectivity of this reaction is a key point of differentiation.

This compound: This isomer undergoes regioselective alkylation at the 4'-hydroxyl group. The 2'-hydroxyl group's reduced nucleophilicity due to its involvement in the intramolecular hydrogen bond directs the reaction to the more accessible and electronically richer 4'-position.

Experimental Data: Regioselective Alkylation of this compound [4]

Alkylating AgentBaseSolventTime (h)Yield (%)
1,2-DibromoethaneCsHCO₃CH₃CN685
1,3-DibromopropaneCsHCO₃CH₃CN692
1,4-DibromobutaneCsHCO₃CH₃CN695
1-BromopropaneCsHCO₃CH₃CN691
1-BromobutaneCsHCO₃CH₃CN693

2',6'-Dihydroxyacetophenone: Due to the strong intramolecular hydrogen bonding involving both hydroxyl groups, their reactivity towards alkylating agents is significantly diminished. Reactions often require harsher conditions, and regioselectivity can be challenging to control, often leading to mixtures of mono- and di-alkylated products.

Electrophilic Aromatic Substitution

The hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. However, the substitution pattern is influenced by the existing substituents and steric factors.

This compound: The positions ortho and para to the hydroxyl groups are activated. The primary sites for electrophilic attack are the 3'- and 5'-positions.

2',6'-Dihydroxyacetophenone: The 4'-position, being para to both hydroxyl groups, is highly activated and the most probable site for electrophilic substitution. The 3'- and 5'-positions are sterically hindered by the adjacent hydroxyl and acetyl groups.

Condensation Reactions

Pechmann Condensation: This reaction is used to synthesize coumarins from phenols and β-ketoesters.

This compound: While resorcinol itself readily undergoes Pechmann condensation, the reactivity of this compound is less documented in direct comparative studies. However, its activated aromatic ring suggests it would participate in this reaction.

2',6'-Dihydroxyacetophenone: The reduced nucleophilicity of the aromatic ring due to the strong intramolecular hydrogen bonding and steric hindrance around the potential reaction sites makes it a less reactive substrate for Pechmann condensation compared to resorcinol.

Schiff Base Formation: The acetyl group can react with primary amines to form Schiff bases.

This compound: This compound readily forms bis-Schiff bases upon reaction with hydrazine hydrate followed by condensation with various aldehydes[5].

2',6'-Dihydroxyacetophenone: The steric hindrance around the carbonyl group caused by the two ortho hydroxyl groups can be expected to slow down the rate of Schiff base formation compared to the 2',4'-isomer.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The Fries rearrangement of resorcinol diacetate is a common method for the synthesis of this compound.

Procedure:

  • To a stirred mixture of resorcinol diacetate and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), heat the reaction mixture.

  • The reaction temperature and time are crucial for optimizing the yield of the desired isomer. Lower temperatures generally favor the para-isomer (this compound).

  • After the reaction is complete, the mixture is cooled and poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The product is then extracted with an organic solvent, and the solvent is evaporated.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Fries Rearrangement

G start Start: Resorcinol Diacetate lewis_acid Add Lewis Acid (e.g., AlCl₃) start->lewis_acid heating Heat Reaction Mixture (Control Temperature) lewis_acid->heating hydrolysis Hydrolysis (Ice/HCl) heating->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end End: this compound purification->end

Caption: General workflow for the Fries rearrangement.

Regioselective Alkylation of this compound

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) in a sealed vessel, add the alkylating agent (1.5 mmol) and cesium bicarbonate (3.0 mmol).

  • Heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the 4'-O-alkylated product.

Experimental Workflow for Alkylation

G start Start: 2',4'-Dihydroxy- acetophenone reagents Add Alkylating Agent and CsHCO₃ in CH₃CN start->reagents heating Heat at 80 °C for 6 hours reagents->heating workup Cool, Filter, and Concentrate heating->workup purification Flash Chromatography workup->purification end End: 4'-O-Alkylated Product purification->end

Caption: Workflow for regioselective alkylation.

Conclusion

The distinct reactivity profiles of this compound and 2',6'-dihydroxyacetophenone are a direct consequence of the differential intramolecular hydrogen bonding. The exposed and more nucleophilic 4'-hydroxyl group in this compound makes it amenable to regioselective reactions, a feature that is exploited in various synthetic strategies. In contrast, the robust intramolecular hydrogen bonding network in 2',6'-dihydroxyacetophenone deactivates both hydroxyl groups and sterically hinders the acetyl group, necessitating more forcing reaction conditions. A thorough understanding of these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel molecular architectures based on these valuable building blocks. Further comparative studies under identical conditions are warranted to provide a more quantitative understanding of their relative reactivities in a broader range of chemical transformations.

References

Safety Operating Guide

Proper Disposal of 2',4'-Dihydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2',4'-Dihydroxyacetophenone, a compound commonly used in pharmaceutical research and development. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as an irritant and may be harmful if swallowed.[1][2] It can cause skin, eye, and respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Hazard Identification:

Hazard CategoryRating
HMIS Health Hazard 2
HMIS Flammability 0
HMIS Physical Hazard 0
NFPA Health Hazard 2
NFPA Fire Hazard 0
NFPA Reactivity Hazard 0

Source: Safety Data Sheet

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations. The primary principle is to manage it as a hazardous waste unless explicitly determined otherwise by a qualified professional.

Experimental Protocol for Waste Handling:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Store it separately to avoid unintended reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • The container must be in good condition with a secure, tight-fitting lid. Keep the container closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date of waste accumulation and the laboratory of origin (building and room number).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for collection and disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Decontamination of Empty Containers:

    • For containers that held pure this compound, they must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) before being disposed of as non-hazardous waste.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label from the container before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate and store in a dedicated, compatible container. B->C No D Consult EHS for mixed waste disposal procedures. B->D Yes E Label container with 'Hazardous Waste' and full chemical name. C->E D->E F Store in a designated, secure area with secondary containment. E->F G Arrange for pickup by a licensed waste disposal service or EHS. F->G H End: Waste properly disposed. G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for 2',4'-Dihydroxyacetophenone (CAS No. 89-84-9)

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental work. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye damage (H318) or irritation (H319)

  • May cause respiratory irritation (H335)

  • May be harmful if swallowed (H303)

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate these risks.

PPE CategoryMinimum RequirementsSpecifications & Best Practices
Eye and Face Protection Tightly fitting safety goggles or glasses.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant, impervious gloves.Inspect gloves for integrity before each use. Nitrile or neoprene gloves are suitable. Dispose of contaminated gloves after use and wash hands thoroughly.
Body Protection Laboratory coat or long-sleeved clothing.A complete suit protecting against chemicals should be worn when handling larger quantities.
Respiratory Protection Required when dust or aerosols are generated.A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used. For firefighting, a self-contained breathing apparatus (SCBA) is essential.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always work in a well-ventilated area.

  • Utilize a chemical fume hood for procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Safe Handling:

  • Avoid all personal contact with the substance. Do not breathe dust, fumes, or mists.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly before breaks and at the end of the workday.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed and sealed.

  • Store away from incompatible materials such as oxidizing agents.

Emergency First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.

Disposal Plan

1. Unused Product:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

2. Contaminated Packaging:

  • Dispose of as unused product.

3. Spills:

  • Clean up spills immediately, avoiding dust generation.

  • Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).

  • Collect the spilled material in a suitable, closed container for disposal.

  • Prevent the product from entering drains.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh Compound in Vented Enclosure prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_waste Dispose of Chemical Waste (Licensed Contractor) cleanup_ppe->disp_waste Proceed to Disposal disp_cont Dispose of Contaminated Labware and Packaging disp_waste->disp_cont

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dihydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',4'-Dihydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.